molecular formula C8H4FN3O3 B045354 7-Fluoro-6-nitroquinazolin-4(3H)-one CAS No. 162012-69-3

7-Fluoro-6-nitroquinazolin-4(3H)-one

Número de catálogo: B045354
Número CAS: 162012-69-3
Peso molecular: 209.13 g/mol
Clave InChI: VTUAEMSZEIGQRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3) is a high-value chemical intermediate extensively used in medicinal chemistry and anticancer agent development. This fluorinated and nitro-substituted quinazolinone serves as a key building block for the synthesis of several multi-targeted Raf kinase inhibitors . Its planar molecular structure, as determined by X-ray crystallography, contributes to its utility in creating biologically active compounds . Researchers utilize this compound as a precursor for generating a diverse array of quinazolinone derivatives through nucleophilic aromatic substitution reactions, particularly at the 6- and 7- positions . For example, it can be smoothly converted via reaction with thiols to form sulfur-containing analogs, which have shown potential as inhibitors of eukaryotic initiation factors overexpressed in various cancers . With a melting point of 288 °C (dec.) and a defined crystalline structure, this light yellow to orange powder is characterized by high purity (>98.0% by HPLC) . Store in a cool, dark place at room temperature. This product is intended for research applications only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

7-fluoro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAEMSZEIGQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427688
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-69-3
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-6-nitroquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Fluoro-6-nitroquinazolin-4(3H)-one. This compound serves as a pivotal building block in the development of targeted cancer therapeutics, particularly multi-targeted Raf kinase inhibitors.

Core Chemical Properties

This compound is a solid, appearing as a light yellow to orange powder.[1] Its chemical structure is characterized by a quinazolinone core, functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 162012-69-3[1][2]
Molecular Formula C₈H₄FN₃O₃[1][3]
Molecular Weight 209.13 g/mol [1]
Melting Point 288 °C (decomposes)[1]
Appearance Light yellow to orange powder/crystal[1]
Purity (by HPLC) >98.0%[1]
Storage Room temperature, sealed in a dry, dark place[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of 7-Fluoroquinazolin-4(3H)-one.[3] An alternative pathway involves the cyclization of 2-amino-4-fluorobenzoic acid followed by nitration.

Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one[3]

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

  • 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (100 ml)

  • Fuming Nitric Acid (HNO₃) (100 ml)

  • Ice-water (1500 ml)

  • Acetic Acid for recrystallization

Procedure:

  • In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture and pour it onto 1500 ml of ice-water. This will cause the crude product to precipitate.

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.

Diagram 1: Synthetic Workflow for this compound

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 7-Fluoroquinazolin-4(3H)-one 7-Fluoroquinazolin-4(3H)-one Reaction Nitration @ 100°C, 1 hr 7-Fluoroquinazolin-4(3H)-one->Reaction H2SO4_HNO3 Conc. H₂SO₄ / Fuming HNO₃ H2SO4_HNO3->Reaction Quenching Pour into ice-water Reaction->Quenching Filtration Collect crude product Quenching->Filtration Purification Recrystallization (Acetic Acid) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: A schematic overview of the synthesis of this compound.

Spectroscopic and Crystallographic Data

X-ray crystallography has been employed to determine the solid-state structure of the molecule.[3] The quinazolinone unit is essentially planar, with the nitro group being slightly twisted from this plane.[3]

Table 2: Crystallographic Data for this compound [3]

ParameterValue
Crystal System Triclinic
Space Group P-1
a 5.6360(11) Å
b 8.409(2) Å
c 8.674(2) Å
α 79.38(3)°
β 89.23(3)°
γ 83.83(3)°
Volume 401.70(16) ų
Z 2

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its functional groups, making it a valuable synthon in medicinal chemistry.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents. This is a key reaction in the synthesis of many kinase inhibitors.

  • Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation.[4]

These reactions enable the synthesis of a wide array of derivatives. A prominent example is the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a precursor for potent kinase inhibitors.[4][5]

Diagram 2: Key Reactions of this compound

G Key Chemical Transformations cluster_sub Nucleophilic Aromatic Substitution cluster_red Nitro Group Reduction Start This compound Reagent_Sub Nucleophile (e.g., R-NH₂) Start->Reagent_Sub Reagent_Red Reducing Agent (e.g., Fe/NH₄Cl) Start->Reagent_Red Product_Sub 7-Substituted Derivative Reagent_Sub->Product_Sub Displaces Fluorine Product_Red 6-Amino Derivative Reagent_Red->Product_Red Reduces Nitro Group

Caption: Reactivity of this compound in drug synthesis.

Biological Significance: Inhibition of the Raf-MEK-ERK Signaling Pathway

Derivatives of this compound have been extensively investigated as inhibitors of the Raf-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]

Mutations in the BRAF gene, a key component of this pathway, are prevalent in various malignancies, including melanoma.[8] Quinazolinone-based inhibitors, synthesized from intermediates like this compound, can block the activity of Raf kinases, thereby inhibiting downstream signaling and suppressing tumor growth.[8]

Diagram 3: The Raf-MEK-ERK Signaling Pathway and its Inhibition

G Raf-MEK-ERK Pathway Inhibition cluster_pathway Signaling Cascade cluster_inhibitor Inhibitor Action Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Quinazolinone-based Raf Inhibitor Inhibitor->Raf Inhibits

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by quinazolinone derivatives.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry and drug discovery. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of a new generation of targeted anticancer agents. A thorough understanding of its synthesis, characterization, and chemical behavior is crucial for researchers and scientists working towards the development of novel kinase inhibitors.

References

The Strategic Core: An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-nitroquinazolin-4(3H)-one in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While not typically an end-effector drug itself, it serves as a crucial chemical intermediate in the synthesis of a multitude of potent and selective kinase inhibitors. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine and nitro substituents, makes it an ideal scaffold for developing targeted anticancer agents. This guide delves into the core mechanism of action, not of the compound in isolation, but of the pharmacophore it represents and the downstream molecules it helps create. We will explore the signaling pathways modulated by its derivatives and the experimental methodologies used to characterize their activity.

The quinazolinone core is a privileged scaffold in drug discovery, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites. The addition of a fluorine atom at the 7-position and a nitro group at the 6-position enhances its utility as a building block for creating compounds that target key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Raf kinases.

The Quinazolinone Scaffold: A Foundation for Kinase Inhibition

The primary mechanism of action for compounds derived from this compound is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth.

The quinazolinone core structure is adept at targeting the ATP-binding pocket due to its structural and electronic features:

  • Hydrogen Bonding: The nitrogen atoms and the carbonyl group of the quinazolinone ring can form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site.

  • Hydrophobic Interactions: The bicyclic ring system provides a planar surface that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues within the ATP-binding cleft.

  • Scaffold for Diversity: The core structure allows for chemical modifications at various positions. This compound is particularly useful because the nitro group can be readily reduced to an amine, which then serves as a handle for adding larger, more complex side chains. These side chains can extend into other regions of the ATP-binding site, conferring both potency and selectivity for the target kinase.

Key Signaling Pathways Targeted by Derivatives

Derivatives of this compound have been instrumental in the development of inhibitors for several critical oncogenic pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a major driver of cell proliferation and survival in many epithelial cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

Quinazolinone-based inhibitors, synthesized from intermediates like this compound, are designed to block the initial phosphorylation step, thereby shutting down all downstream signaling.

EGFR_Pathway cluster_activation MAPK Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition by quinazolinone derivatives.

Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that is frequently activated in cancer, most notably in melanoma through mutations in the B-Raf kinase. This compound is a key building block for multi-targeted Raf kinase inhibitors. These inhibitors prevent the phosphorylation of MEK by Raf, thereby halting the signal propagation that ultimately leads to cell proliferation.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Signal (e.g., from Ras) Raf Raf Kinase GrowthFactor->Raf Activates MEK MEK Raf->MEK Phosphorylates Inhibitor Raf Inhibitor (Quinazolinone-based) Inhibitor->Raf Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Gene Expression for Cell Proliferation Transcription->Proliferation

Caption: The Raf/MEK/ERK pathway, a key target for quinazolinone-based inhibitors.

Synthetic Workflow and Biological Evaluation

The utility of this compound lies in its synthetic tractability. It serves as a starting point for a series of chemical reactions to build more complex and potent inhibitors. The general workflow involves modifying the core scaffold to introduce functionalities that enhance binding affinity and selectivity for the target kinase.

workflow start This compound step1 Reduction of Nitro Group (e.g., with Fe/HCl) start->step1 intermediate 6-Amino-7-fluoroquinazolin-4(3H)-one step1->intermediate step2 Coupling Reaction (e.g., Amide or Suzuki coupling) intermediate->step2 final_compound Final Kinase Inhibitor (e.g., EGFR/Raf Inhibitor) step2->final_compound evaluation Biological Evaluation final_compound->evaluation

Caption: General synthetic and evaluation workflow starting from the core compound.

Quantitative Data on Derivatives

While this compound itself shows modest antiproliferative activity, its derivatives exhibit high potency against various cancer cell lines and purified kinases. The following table summarizes representative inhibitory concentration (IC50) and growth inhibition (GI50) data for compounds synthesized using this quinazolinone core.

Derivative ClassTargetAssay TypeCell Line / EnzymeIC50 / GI50 (µM)
Quinazolinone-basedEGFREnzyme InhibitionPurified EGFR0.069
Quinazolinone-basedNCI-H460 (NSCLC)Cell ProliferationHuman Cancer Cell Line0.789
Quinazolinone-basedHS 578T (Breast)Cell ProliferationHuman Cancer Cell Line2.59 - 9.55 (TGI)
4-AnilinoquinolineBGC823 (Gastric)Cell ProliferationHuman Cancer Cell Line4.65
4-AnilinoquinolineHeLa (Cervical)Cell ProliferationHuman Cancer Cell Line7.15

Note: The data presented are for various derivatives and not for this compound itself. TGI refers to Total Growth Inhibition.

Experimental Protocols

The characterization of kinase inhibitors derived from this compound relies on a standard set of biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the potency (IC50) of a test compound against a purified protein kinase.

1. Materials and Reagents:

  • Recombinant purified protein kinase (e.g., EGFR, B-Raf).

  • Kinase-specific substrate peptide.

  • Test compound (dissolved in DMSO).

  • ATP solution.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for control wells.

  • Add 2 µL of a solution containing the kinase and its specific substrate peptide, prepared in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 5 µL.

  • Gently mix the plate and incubate at 30°C for 60 minutes.

  • Stop the reaction and measure kinase activity according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (40-minute incubation at room temperature).

    • Adding 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal (30-minute incubation at room temperature).

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation and viability of cancer cells.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at ~570 nm.

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to determine the GI50 value, the concentration at which the growth is inhibited by 50%.

Conclusion

This compound is a cornerstone intermediate in the synthesis of targeted kinase inhibitors. While its own biological activity is limited, the quinazolinone core it provides is a highly effective scaffold for engaging the ATP-binding site of oncogenic kinases like EGFR and Raf. The strategic placement of fluoro and nitro groups facilitates the synthesis of diverse and potent derivatives. Understanding the mechanism of action of these derivatives—primarily competitive ATP inhibition leading to the blockade of pro-survival signaling pathways—is essential for the rational design of next-generation anticancer therapeutics. The experimental protocols outlined herein represent the standard methodologies for characterizing the potency and cellular effects of these valuable compounds.

Unveiling the Biological Potential of 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, particularly the fluorine and nitro substitutions on the quinazolinone core, make it a crucial building block for the synthesis of potent kinase inhibitors. This technical guide delves into the known biological activities of this compound, focusing on its role as an anticancer agent. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its synthesis and biological evaluation, and visualize the relevant signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound has emerged as a particularly valuable intermediate in the development of targeted cancer therapies. Its planar structure and the electronic properties conferred by the fluoro and nitro groups facilitate its interaction with the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide will provide an in-depth overview of the synthesis, biological activity, and methods for evaluating this compound and its derivatives.

Synthesis

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid

Procedure:

  • In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour, with continuous stirring.

  • After the reaction is complete, cautiously pour the reaction mixture into a beaker containing a large volume of ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from acetic acid to obtain purified crystals of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an inhibitor of protein kinases involved in cancer cell proliferation and survival. Its mechanism of action is centered around the competitive inhibition of ATP binding to the kinase domain of these enzymes.

Antiproliferative Activity

The compound has demonstrated potent antiproliferative effects against various cancer cell lines. The presence of the fluorine and nitro groups is believed to enhance its binding affinity to molecular targets within cancer cells.

Kinase Inhibition

This compound is a known precursor for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Raf kinases, both of which are key components of critical oncogenic signaling pathways.

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and metastasis.[1] this compound and its derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent signal transduction.[2]

  • Raf Kinase Inhibition: The Raf family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, leading to constitutive activation of the pathway. This compound serves as a key intermediate for the development of multi-targeted Raf kinase inhibitors.[2]

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize the available data on its antiproliferative and EGFR inhibitory activities.

Compound Cell Line Assay Type IC₅₀ (µM)
This compoundOVCAR-3 (Ovarian Cancer)Antiproliferative2.11 - 11.67[2]
Compound Target Cell Line Assay Type IC₅₀ (µM)
This compoundEGFROVCAR-3 (Ovarian Cancer)Kinase Inhibition0.46 - 1.12[2]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase reaction buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Kinase Reaction: In each well, add the test compound, recombinant EGFR enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its biological evaluation.

EGFR_Signaling_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds ADP ADP RAS RAS EGFR->RAS Activates Compound This compound Compound->EGFR Inhibits ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Antiproliferative Antiproliferative Assay (e.g., MTT) Purification->Antiproliferative Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, Raf) Purification->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Antiproliferative->Data_Analysis Kinase_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Biological Evaluation Workflow.

Conclusion

This compound stands out as a versatile and potent scaffold in the realm of anticancer drug discovery. Its demonstrated antiproliferative activity and its role as a key intermediate in the synthesis of targeted kinase inhibitors, particularly against EGFR and Raf kinases, underscore its significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future investigations focusing on expanding the scope of its biological targets and optimizing its pharmacokinetic properties will be crucial in translating its promise into clinical applications.

References

The Lynchpin of Kinase Inhibitor Synthesis: A Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a multitude of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Its strategic fluorination and nitration provide essential handles for medicinal chemists to elaborate the quinazoline scaffold into highly specific and efficacious anti-cancer agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and utility of this compound in the development of targeted kinase inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its application in drug discovery and development.

Introduction

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This compound has emerged as a particularly valuable building block due to the presence of two key functional groups: a fluorine atom at the 7-position and a nitro group at the 6-position.[2] The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group serves as a versatile precursor to an amino group, enabling further derivatization.[2] This intermediate is notably used in the synthesis of several multi-targeted Raf kinase inhibitors and EGFR tyrosine kinase inhibitors.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 162012-69-3[2]
Molecular Formula C₈H₄FN₃O₃[2]
Molecular Weight 209.13 g/mol [4]
Appearance Light yellow to orange powder[2]
Melting Point 288 °C (decomposes)[2]
Solubility Soluble in acetic acid[4]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice water

Procedure:

  • In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).[3]

  • Heat the mixture at 100 °C (373 K) for 1 hour.[3]

  • After cooling, pour the reaction mixture onto ice-water (1500 ml) to precipitate the crude product.[3]

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from acetic acid to obtain crystals of this compound suitable for further use.[3]

G Synthesis of this compound A 7-Fluoroquinazolin-4(3H)-one C Heating at 100°C for 1h A->C B Conc. H₂SO₄ + Fuming HNO₃ B->C D Quenching in Ice Water C->D E Filtration D->E F Recrystallization from Acetic Acid E->F G This compound F->G

A flowchart illustrating the synthesis of this compound.

Application as a Kinase Inhibitor Intermediate

The true value of this compound lies in its role as a versatile intermediate for the synthesis of advanced kinase inhibitors. The subsequent chemical transformations typically involve reduction of the nitro group to an amine, followed by various coupling reactions to introduce the desired pharmacophores.

General Synthetic Strategy

A common synthetic pathway involves the following key steps:

  • Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom, typically using thionyl chloride (SOCl₂), to create a good leaving group for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is displaced by a substituted aniline to introduce the key side chain that often dictates the inhibitor's target specificity.

  • Nitro Group Reduction: The nitro group at the 6-position is reduced to an amine, commonly through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride (SnCl₂).

  • Amide Coupling: The newly formed amino group at the 6-position is then acylated or coupled with other moieties to complete the synthesis of the final kinase inhibitor.

G General Synthetic Workflow for Kinase Inhibitors cluster_0 Core Modification cluster_1 Side Chain Elaboration A This compound B Chlorination (e.g., SOCl₂) A->B C 4-Chloro-7-fluoro-6-nitroquinazoline B->C D Nucleophilic Aromatic Substitution (with substituted aniline) C->D E 4-Anilino-7-fluoro-6-nitroquinazoline Derivative D->E F Nitro Group Reduction (e.g., H₂, Pd/C) E->F G 4-Anilino-6-amino-7-fluoroquinazoline Derivative F->G H Amide Coupling / Further Functionalization G->H I Final Kinase Inhibitor H->I

A generalized workflow for synthesizing kinase inhibitors.
Case Study: Synthesis of Dacomitinib

Dacomitinib is an irreversible pan-HER inhibitor synthesized from precursors that lead to the formation of this compound. The synthesis of Dacomitinib highlights the utility of this intermediate.

Experimental Protocol for Key Steps:

  • Step 1: Nitration to form this compound: As described in section 3.1.

  • Step 2: Reduction of the Nitro Group: this compound is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added, along with a catalytic amount of concentrated hydrochloric acid. The mixture is subjected to hydrogenation (1-6 atmospheres of H₂ pressure) at 10-50 °C for 1-6 hours until the reaction is complete as monitored by TLC. The catalyst is removed by filtration, and the solvent is evaporated to yield 6-amino-7-fluoro-4(3H)-quinazolinone.

  • Step 3 & 4: Further Elaboration: The synthesis proceeds with subsequent amidation and methoxylation reactions, followed by chlorination and finally coupling with 3-chloro-4-fluoroaniline to yield Dacomitinib.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from this compound primarily target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a key regulator of cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.[6] Inhibitors derived from the quinazoline scaffold, such as Afatinib and Dacomitinib, act as ATP-competitive inhibitors, blocking the downstream signaling cascades.[6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates gene expression for Inhibitor Quinazoline Inhibitor (e.g., Afatinib, Dacomitinib) Inhibitor->EGFR Inhibits ATP binding

Simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several quinazoline-based inhibitors exhibit anti-angiogenic properties by targeting VEGFRs.[6]

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds and activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras_MAPK Ras/Raf/MEK/ERK Pathway PKC->Ras_MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Akt->Angiogenesis Ras_MAPK->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR Inhibits ATP binding

Overview of the VEGFR signaling pathway targeted by certain quinazoline inhibitors.
Raf Kinase Signaling Pathway

The Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently deregulated in cancer.[2] Some quinazoline derivatives have been specifically designed to target Raf kinases.

Raf_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras-GTP RTK->Ras Raf Raf Kinase Ras->Raf Recruits and activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellularResponse Cell Proliferation, Differentiation, Survival ERK->CellularResponse Inhibitor Quinazoline-based Raf Inhibitor Inhibitor->Raf Inhibits

The Raf-MEK-ERK signaling cascade and the inhibitory action of quinazoline-based Raf inhibitors.

Quantitative Data of Derived Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of prominent kinase inhibitors synthesized using the this compound intermediate or its close analogs.

Table 1: IC₅₀ Values of Afatinib Against Various Cell Lines and EGFR Mutants

Cell Line / EGFR MutantIC₅₀ (nM)Reference
BxPC3 (Pancreatic Cancer) 11[4]
AsPc-1 (Pancreatic Cancer) 367[4]
PC-9 (NSCLC, EGFR exon 19 del) 0.28[8]
PC-9-GR (Gefitinib-resistant) 350.0[8]
H1975 (NSCLC, L858R/T790M) 38.4[8]
H460 (NSCLC, wild-type EGFR) 2300[8]
EGFRwt 0.5[9]
EGFRL858R 0.4[9]
EGFRL858R/T790M 10[9]
ErbB2 (HER2) 14[9]
ErbB4 (HER4) 1[9]

Table 2: IC₅₀ Values of Dacomitinib Against Various EGFR Mutants and ErbB Family Members

TargetIC₅₀ (nM)Reference
EGFR 6[10][11]
ErbB2 45.7[10]
ErbB4 73.7[10]
HCC827 (exon 19 del) 0.002 µM (2 nM)[12]
H3255 (L858R) 0.0007 µM (0.7 nM)[12]

Table 3: IC₅₀ Values of a Quinazoline-based Raf Inhibitor (Compound 9m)

TargetIC₅₀ (nM)Reference
B-Raf 57[13]
B-RafV600E 51[13]
C-Raf 1000[13]
EGFR 73[13]
VEGFR2 7[13]

Methodologies for Biological Evaluation

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., quinazoline derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a well of a microplate, add the test inhibitor or DMSO (control).

  • Add the kinase to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][12][14][15]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic functionalization provides a robust platform for the development of potent drugs targeting key oncogenic signaling pathways, including those mediated by EGFR, VEGFR, and Raf kinases. The detailed synthetic protocols, comprehensive biological data, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the design and synthesis of the next generation of kinase inhibitors.

References

The Therapeutic Potential of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have garnered significant attention from researchers and drug development professionals due to their therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides an in-depth overview of the therapeutic landscape of quinazolinone derivatives, focusing on their core pharmacological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visualizations of key biological pathways and workflows.

The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents.[1][2] Numerous quinazolinone-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical relevance of this chemical class.[2][3] This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, providing the foundational knowledge necessary to drive further innovation in this exciting field.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][4] Their mechanisms of action are diverse and often target key signaling pathways implicated in tumorigenesis and cell proliferation.

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are multifaceted, involving the inhibition of critical enzymes, disruption of cellular processes, and induction of programmed cell death.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of EGFR tyrosine kinase.[5] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways responsible for cell growth and proliferation.[1][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[3]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

  • PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[1][7] Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis.[2]

  • Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Quinazolinone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][8]

  • Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), quinazolinone derivatives can induce cell cycle arrest at various phases, preventing cancer cell proliferation.[1]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for treating cancers with deficiencies in other DNA repair pathways. Some quinazoline-dione derivatives have shown potent PARP-1 inhibitory activity.[3]

Below is a diagram illustrating the key signaling pathways targeted by anticancer quinazolinone derivatives.

anticancer_pathways EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition of Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle (G2/M Arrest) Microtubules->CellCycle Mitotic Spindle CellCycle->Apoptosis Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition Quinazolinone->Tubulin

Anticancer signaling pathways of quinazolinones.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

Compound ID/ReferenceCancer Cell LineIC50 / GI50 (µM)Mechanism of Action/Target
Compound (107)[1]A549EGFRwt-TK IC50 = 0.01EGFR Tyrosine Kinase
Compound (106)[1]-Cdk4 IC50 = 0.47Cdk4, Microtubules
Compound (106)[1]-Microtubule IC50 = 0.6Cdk4, Microtubules
Compound 7b[6]DU-145GI50 = 0.3Tubulin Assembly Inhibition
Compound 7j[6]DU-145GI50 = 0.05Tubulin Assembly Inhibition
Compound 5l[5]A54931.21% inhibition at 10 µMEGFR Inhibition
Compound 5n[5]A54933.29% inhibition at 10 µMEGFR Inhibition
Compound 35[3]MCF-7IC50 in micromolar rangeAntiproliferative
Compound 46[3]A549, HCT116, MCF-7Good ActivityAntiproliferative
Compound 47[3]A549, HCT116, MCF-7Good ActivityAntiproliferative
PARP-1 Inhibitors[3]-IC50 in nanomolar rangePARP-1 Inhibition

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9][10][11] Their structural versatility allows for the development of agents with potent and selective antimicrobial properties.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazolinone derivatives are not as extensively elucidated as their anticancer effects, but several modes of action have been proposed:

  • Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Several quinazolinone derivatives have been identified as potential DNA gyrase inhibitors.[12]

  • Disruption of Cell Wall Synthesis: Some derivatives are thought to exert their antibacterial effects by interfering with the synthesis of the bacterial cell wall.[11][13]

  • Interaction with DNA: Quinazolinones may also interact directly with microbial DNA, disrupting its structure and function.[11][13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Compound A-1[9]S. aureusGood Activity
Compound A-1[9]S. pyogenGood Activity
Compound A-1[9]E. coliGood Activity
Compound A-1[9]P. aeruginosaGood Activity
Compound A-3[9]A. nigerExcellent Activity
Compound A-3[9]P. aeruginosaVery Good Activity
Compound A-4[9]P. aeruginosaExcellent Activity
Compound A-4[9]S. pyogenVery Good Activity
Compound A-4[9]E. coliVery Good Activity
Compound A-4[9]A. nigerVery Good Activity
Compound A-5[9]S. aureus, S. pyogen, A. niger, C. albicansVery Good Activity
Compound A-6[9]C. albicansExcellent Activity
Compound A-6[9]A. nigerVery Good Activity
Hydrazone derivative 4a[12]E. coli, S. aureus, B. subtilis, S. typhimurium4-8
Hydrazone derivative 4a[12]C. albicans, M. phaseolina2-8
Formyl-pyrazole derivative 5a[12]Various bacteria and fungi1-16

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[14][15] Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for a range of inflammatory disorders.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are primarily attributed to their ability to inhibit key mediators of the inflammatory response:

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

  • COX Inhibition: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. Certain sulfonamide-bearing quinazolinone derivatives have been suggested to act as COX inhibitors.[14]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative quinazolinone derivatives, often expressed as the percentage of edema inhibition in the carrageenan-induced paw edema model or as ED50 values.

Compound ID/ReferenceAnimal ModelDose% Edema Inhibition / ED50
Compound 21[15]Rat50 mg/kg p.o.32.5%
Compound 9[15]Rat50 mg/kg p.o.20.4%
Compound 15[15]Rat50 mg/kg p.o.>24.6%
Compounds 4 and 5[14]Rat50 mg/kgConsiderable Inhibition
Compounds 6, 7, 8, 9, 10, 11[14]Rat50 mg/kgModerate Inhibition
QA-2[16]Rat-82.75%
QA-6[16]Rat-81.03%

Anticonvulsant Activity

A significant number of quinazolinone derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models of epilepsy.[17][18][19]

Mechanisms of Anticonvulsant Action

The primary proposed mechanism for the anticonvulsant activity of quinazolinone derivatives involves the modulation of GABAergic neurotransmission:

  • GABA-A Receptor Modulation: Many anticonvulsant quinazolinones are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[19]

Quantitative Data: Anticonvulsant Activity

The following table presents the anticonvulsant activity of selected quinazolinone derivatives, typically expressed as ED50 (median effective dose) in animal models of seizures.

Compound ID/ReferenceAnimal ModelSeizure ModelED50 (mg/kg)
Compound 5b[20]MicescPTZ152
Compound 5c[20]MicescPTZ165
Compound 5d[20]MicescPTZ140
Compound 8b[19]MicePTZ-induced-
Compound 12[2]-PTZ-induced457
Compound 38[2]-PTZ-induced251
Compound 2c[2]-PTZ-induced73.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The following is a general, multi-step procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a common and versatile scaffold.

synthesis_workflow start Anthranilic Acid step1 Acylation (e.g., Acetyl Chloride) start->step1 intermediate1 N-Acetylanthranilic Acid step1->intermediate1 step2 Cyclization (e.g., Acetic Anhydride) intermediate1->step2 intermediate2 2-Methyl-3,1-benzoxazin-4-one step2->intermediate2 step3 Amination (Primary Amine) intermediate2->step3 product 2,3-Disubstituted Quinazolin-4(3H)-one step3->product purification Purification (Recrystallization/ Column Chromatography) product->purification final_product Pure Product purification->final_product

General synthesis workflow for quinazolinones.

Step 1: Acylation of Anthranilic Acid

  • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).

  • Slowly add an acylating agent (e.g., acetyl chloride or benzoyl chloride) to the solution while stirring, often at reduced temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).

  • Pour the reaction mixture into ice-cold water to precipitate the N-acylanthranilic acid.

  • Filter, wash the precipitate with water, and dry.

Step 2: Cyclization to form the Benzoxazinone Intermediate

  • Reflux the N-acylanthranilic acid with a dehydrating agent, such as acetic anhydride, for 1-3 hours.

  • Cool the reaction mixture to room temperature, which may induce crystallization of the 2-substituted-3,1-benzoxazin-4-one.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry.

Step 3: Amination to form the Quinazolinone Ring

  • Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add the desired primary amine and reflux the mixture for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated 2,3-disubstituted-quinazolin-4(3H)-one by filtration.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.

  • Well Preparation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume of the quinazolinone derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well. The size of the zone is indicative of the antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinazolinone derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use mice of a specific strain and weight range.

  • Compound Administration: Administer the quinazolinone derivative or a reference anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally. A control group receives the vehicle.

  • Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered to have anticonvulsant activity if it protects the mice from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Conclusion

Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds with demonstrated therapeutic potential in oncology, infectious diseases, inflammation, and neurology. The extensive body of research highlights the importance of the quinazolinone scaffold as a template for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the key biological activities, mechanisms of action, and relevant experimental protocols associated with these compounds. The structured presentation of quantitative data and visual representation of signaling pathways and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

The Pivotal Influence of Fluorine and Nitro Groups on the Biological Activity of Quinazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] The therapeutic potential of quinazolinone derivatives can be significantly modulated by the introduction of various substituents. Among these, the incorporation of fluorine atoms and nitro groups has emerged as a particularly effective strategy to enhance biological activity and fine-tune pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of fluorine and nitro moieties in the activity of quinazolinone compounds, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.

The Role of Fluorine in Enhancing Quinazolinone Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[4][5][6] In the context of quinazolinone derivatives, fluorine substitution has been shown to be crucial for a range of biological activities.

Fluorine's high electronegativity and small atomic radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the electronic properties of the molecule.[5] This can lead to enhanced interactions with biological targets.[4] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the compound's half-life.[7]

Antimicrobial and Antifungal Activity

Structure-activity relationship (SAR) studies have consistently highlighted the importance of halogen substitutions on the quinazolinone ring for antimicrobial activity.[1] The presence of a fluoro group, often in combination with a urea or thiourea moiety, has been associated with highly potent antibacterial activity.[1] For instance, 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have been synthesized and investigated for their biological activities.[1]

Anticancer Activity

In the realm of oncology, fluorinated quinazolinones have shown significant promise, particularly as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[8][9] The presence of a fluorine substituent on the 4-anilino moiety of quinazoline-based EGFR inhibitors can increase affinity through hydrophobic interactions within the ATP-binding cleft.[8] For example, the introduction of a fluorine atom at the C-2 position of the benzene ring in a series of 6-benzamide quinazoline derivatives was found to be vital for their inhibitory activity against EGFR.[8] Furthermore, some tetrafluoro quinazolinone derivatives have demonstrated moderate activity against various tumor cell lines.[10]

Anticonvulsant Activity

Novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and have demonstrated significant anticonvulsant activity with a good safety margin.[11][12] The substitution of iodine with fluorine at position 6 of the quinazolinone moiety was explored to improve the pharmacokinetic profile, as fluorine is smaller and more reactive, potentially leading to better binding to biological targets.[11]

The Impact of Nitro Groups on Quinazolinone Functionality

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the quinazolinone scaffold.[13] It is often utilized as a key functional group in the synthesis of bioactive molecules and can also serve as a precursor for the introduction of other functionalities, such as amino groups, through reduction.[14][15]

Antimicrobial and Antifungal Activity

The presence of nitro substituents on quinazolinone derivatives has been shown to confer marked antimicrobial activity. For instance, compounds with p-nitro and m-nitro substituents have demonstrated significant activity against Klebsiella pneumoniae and Curvularia lunata.[1] In another study, 2,3,6-trisubstituted Quinazolin-4-one derivatives containing o-nitrobenzaldehyde and m-nitrobenzaldehyde moieties at position 2 were synthesized and evaluated for their antimicrobial and antifungal activities.[16]

Anticancer Activity

Nitro-substituted quinazolinone derivatives have been investigated as potential anticancer agents. By incorporating a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core, a series of novel 4-anilino-quinazoline derivatives were synthesized as dual EGFR/VEGFR2 inhibitors, which are active under hypoxic conditions.[8] Further substitution at the C-5 position of a benzamide moiety with a nitro group led to a twofold increase in the inhibitory activity on EGFRwt kinase.[8] The reduction of a nitroaromatic group to the corresponding aniline has also been shown to restore or improve activity in certain quinazolinone antibacterials.[15]

The 7-nitroquinazolin-4(3H)-one scaffold is a valuable intermediate in the synthesis of more complex molecules, including novel drug candidates with potential anticancer, antihypertensive, and anti-inflammatory properties.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, illustrating the impact of fluorine and nitro group substitutions on the biological activity of quinazolinone derivatives.

Table 1: Antibacterial Activity of Substituted Quinazolinones

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
15 2-phenyl, 3-(nitrile-substituted phenyl)S. aureus0.03[15]
16 2-phenyl, 3-(alkynyl-substituted phenyl)S. aureus0.003[15]
5 2-phenyl, 3-(fluoro-substituted phenyl)S. aureusPotent[15]
1 2-phenyl, 3-(nitro-substituted phenyl)S. aureusPotent[15]
6e 2-(3,5-dichloroanilino), 7-nitroMRSA (JE2)0.3-1.9 µM (MIC50)[17]
6g 2-(3,5-dichloroanilino), 6,7-difluoroMRSA (JE2)0.3-1.9 µM (MIC50)[17]

Table 2: EGFR Kinase Inhibitory Activity of Substituted Quinazolinones

Compound IDSubstituentsTargetIC50 (nM)Reference
17 4-(hydrophilic moiety of neratinib)EGFR1.8[8]
Lapatinib (Reference Drug)EGFR10[8]
(R)-9 Fluorinated quinazolineTrkA/B/C85-650[18]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of substituted quinazolinone derivatives, based on the cited literature.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

A common route for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the reaction of an appropriately substituted anthranilic acid with an acyl chloride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

  • Step 1: Synthesis of 2-Substituted Benzoxazin-4-one: A solution of substituted anthranilic acid in a suitable solvent (e.g., pyridine, dioxane) is treated with an acyl chloride at room temperature or with gentle heating. The reaction mixture is stirred for a specified time, and the product is isolated by precipitation and filtration.

  • Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone: The 2-substituted benzoxazin-4-one is dissolved in a solvent like glacial acetic acid or ethanol, and the appropriate primary amine is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration, then purified by recrystallization.

For the synthesis of amine-functionalized quinazolinones, a nitro-substituted precursor is often synthesized first and then reduced using reagents like tin(II) chloride in ethanol.[15][19]

In Vitro Antibacterial Activity Assay (Microdilution Method)

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The culture is then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR kinase is evaluated using various biochemical assays.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using an ELISA-based format or a radiometric assay with [γ-33P]ATP.

  • Procedure: The EGFR kinase enzyme is incubated with the test compound at various concentrations, a specific substrate (e.g., a synthetic peptide), and ATP in an appropriate buffer.

  • Detection: The extent of phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate or by measuring the incorporation of the radiolabel.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of quinazolinone derivatives is often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (EGF) Ligand->EGFR Binds Quinazolinone Fluorinated Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP Binding Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway and the inhibitory action of fluorinated quinazolinones.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Inflammatory_Genes Inflammatory Gene Expression (COX-2, TNF-α) DNA->Inflammatory_Genes Quinazolinone Fluorine-substituted Quinazolinone Quinazolinone->IKK Inhibits

Caption: NF-κB signaling pathway targeted by anti-inflammatory quinazolinones.

Synthesis_Workflow Anthranilic_Acid Substituted Anthranilic Acid Benzoxazinone 2-Substituted Benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acyl_Chloride Acyl Chloride Acyl_Chloride->Benzoxazinone Quinazolinone 2,3-Disubstituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Primary_Amine Primary Amine Primary_Amine->Quinazolinone Purification Purification (Recrystallization) Quinazolinone->Purification

Caption: General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

References

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis, Properties, and Role in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key heterocyclic intermediate in the synthesis of targeted anticancer therapies. This document details its synthesis, physicochemical properties, and its pivotal role as a building block for potent kinase inhibitors, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Characterization

This compound is a substituted quinazolinone with the chemical formula C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol .[1] Its structure is characterized by a quinazolinone core functionalized with a fluorine atom at the 7th position and a nitro group at the 6th position.[1] This substitution pattern is crucial for its subsequent chemical modifications in the synthesis of more complex molecules. The compound typically appears as a light yellow to orange powder or crystalline solid.[1]

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValueReference
CAS Number 162012-69-3[1]
Molecular Formula C₈H₄FN₃O₃[2]
Molecular Weight 209.14 g/mol [2]
Melting Point 288 °C (decomposition)[1]
Appearance Light yellow to orange powder/crystal[1]
Crystal System Triclinic[2]
Space Group P-1[2]
Unit Cell Dimensions a = 5.6360(11) Å, b = 8.409(2) Å, c = 8.674(2) Å[2]
α = 79.38(3)°, β = 89.23(3)°, γ = 83.83(3)°[2]
Purity (HPLC) >98.0%[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted from a reported procedure for the synthesis of the title compound.[2]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid (for recrystallization)

Procedure:

  • In a suitable reaction vessel, carefully add 7-fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).

  • Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture and carefully pour it onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude this compound by recrystallization from acetic acid to obtain crystals suitable for further use and analysis.[2]

A similar patented method describes the synthesis starting from 2-amino-4-fluorobenzoic acid and formamidine acetate to first produce 7-fluoro-4-hydroxy quinazoline, which is then nitrated.[3] This method also emphasizes a purification step using methanol to remove isomers.[3]

Role as a Key Intermediate in Drug Synthesis

This compound is a critical intermediate in the synthesis of several multi-targeted kinase inhibitors, most notably in the development of anticancer drugs.[1][2] The fluoro and nitro groups serve as reactive handles for further chemical modifications.

Synthesis of Afatinib Intermediate

A key application of this compound is in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors. The synthesis involves the chlorination of the 4-oxo group, followed by nucleophilic substitution with 3-chloro-4-fluoroaniline.

Workflow for the Synthesis of an Afatinib Intermediate:

G A This compound B 4-Chloro-7-fluoro-6-nitroquinazoline A->B Chlorination C N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Afatinib Intermediate) B->C Nucleophilic Aromatic Substitution R1 SOCl₂ or POCl₃ R1->A R2 3-Chloro-4-fluoroaniline R2->B cluster_0 cluster_1 Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds P P EGFR->P Autophosphorylation Ras Ras P->Ras Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cluster_0 Raf-MEK-ERK Pathway cluster_1 PI3K-Akt-mTOR Pathway Active EGFR Active EGFR Ras Ras Active EGFR->Ras PI3K PI3K Active EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (c-Fos, c-Jun) Transcription Factors (c-Fos, c-Jun) ERK->Transcription Factors (c-Fos, c-Jun) Cell Proliferation Cell Proliferation Transcription Factors (c-Fos, c-Jun)->Cell Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis, Cell Survival Protein Synthesis, Cell Survival mTOR->Protein Synthesis, Cell Survival

References

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one: Synthesis, History, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS No. 162012-69-3) is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic functionalization with fluoro and nitro groups on the quinazolinone scaffold makes it a valuable building block for the synthesis of targeted therapeutics, most notably irreversible pan-HER kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, history, detailed synthetic protocols, and its crucial role in the development of potent anticancer agents such as the FDA-approved drug, Dacomitinib. Quantitative data on the biological activity of its derivatives are presented, alongside visualizations of its synthetic pathway and the mechanism of action of the resulting inhibitors.

Discovery and History

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1] The specific compound, this compound, gained prominence as a key intermediate in the development of a second generation of tyrosine kinase inhibitors (TKIs). Its synthesis was reported as part of the broader effort to create potent inhibitors of the Human Epidermal Growth Factor Receptor (HER) family.

A key publication by Rewcastle et al. in 1996 described the synthesis of such substituted quinazolinones for anticancer drug discovery.[2] The true significance of this compound was solidified with its use in the synthesis of Dacomitinib, a highly potent, irreversible pan-HER inhibitor developed by Pfizer.[3] Dacomitinib's journey through preclinical and clinical trials to its eventual FDA approval in 2018 for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations underscores the industrial and therapeutic importance of its precursor, this compound.[3][4][5]

The compound serves as a cornerstone for building the core structure of drugs that covalently bind to the ATP-binding site of kinases like EGFR, HER2, and HER4, a mechanism designed to overcome resistance to first-generation TKIs.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 162012-69-3[7]
Molecular Formula C₈H₄FN₃O₃[7][8]
Molecular Weight 209.13 g/mol [7]
Appearance Light yellow to orange powder/crystal[7]
Melting Point 288 °C (decomposes)[9]
Purity >98.0% (by HPLC)[9][10]
IUPAC Name 7-fluoro-6-nitro-3H-quinazolin-4-one[9]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid.

Logical Workflow for Synthesis

Synthesis_Workflow A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazolin-4(3H)-one A->B  Formamidine Acetate, Ethanol, Reflux (Yield: 99%) C This compound B->C  Conc. H₂SO₄, Fuming HNO₃, 100°C

Caption: Synthetic pathway of this compound.

Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one

This initial step involves the cyclization of an anthranilic acid derivative.

Experimental Protocol:

  • Dissolve 2-amino-4-fluorobenzoic acid (13.5 g, 87 mmol) in ethanol (15 mL).

  • Add formamidine acetate (18.1 g, 174 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After reflux, add water (250 mL) to the reaction mixture.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with 70% ethanol.

  • The resulting product is 7-Fluoroquinazolin-4(3H)-one. Reported Yield: 14.2 g (99%)[2]

Step 2: Synthesis of this compound

This step introduces the nitro group at the C6 position via electrophilic aromatic substitution.

Experimental Protocol (based on Rewcastle et al., 1996): [2][8]

  • Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄, 100 mL) and fuming nitric acid (HNO₃, 100 mL).

  • Carefully add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol, Note: molar amount in original source appears to be a typo and should likely be 0.29 mol based on mass) to the acid mixture.

  • Heat the reaction mixture to 100 °C (373 K) and maintain for 1 hour.

  • After heating, cool the mixture and pour it onto 1500 mL of an ice-water slurry to quench the reaction and precipitate the product.

  • Collect the crude product, this compound, by filtration.

  • For purification, recrystallize the crude product from acetic acid to obtain crystals suitable for further use.[8]

Application in Drug Development: A Precursor to Pan-HER Inhibitors

The primary application of this compound is as a key intermediate for irreversible kinase inhibitors targeting the HER family (EGFR/HER1, HER2, HER4).[3][5] These receptors are critical in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

Mechanism of Action of Resulting Inhibitors

Second-generation inhibitors like Dacomitinib, synthesized from this precursor, are designed to form a covalent bond with a specific cysteine residue in the ATP-binding pocket of the kinase domain. This irreversible binding permanently inactivates the enzyme, leading to a sustained blockade of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER Family Receptors Tyrosine Kinase Domain RAS RAS EGFR:port1->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR:head Binds & Activates Dacomitinib Dacomitinib (derived from precursor) Dacomitinib->EGFR:port1 Irreversibly Inhibits

Caption: Inhibition of the HER/RAS/RAF/MEK/ERK signaling pathway.

Quantitative Biological Data of Derivatives

While this compound is an intermediate and not biologically active itself, its importance is demonstrated by the high potency of the final drug products. The following tables summarize the inhibitory concentrations (IC₅₀) for Dacomitinib and the structurally related drug Afatinib.

Table 1: Dacomitinib Inhibitory Activity (IC₅₀, nM) [5]

Target Kinase / Cell LineIC₅₀ (nM)
WT EGFR (enzyme assay)6.0
WT HER2 (enzyme assay)45.7
WT HER4 (enzyme assay)73.7
EGFR Del19 (BaF3 cells)5.8
EGFR L858R (BaF3 cells)8.3
Bladder Cancer Cells (UM-UC-6) ~50
Bladder Cancer Cells (UM-UC-9) ~100

Table 2: Afatinib Inhibitory Activity (IC₅₀, nM) [4][9]

Target KinaseIC₅₀ (nM)
WT EGFR 0.5
EGFR L858R 0.4
EGFR L858R/T790M 10
HER2 14
HER4 1

Conclusion

This compound is a well-characterized and highly valuable intermediate for the synthesis of complex, biologically active molecules. Its straightforward, high-yield synthesis and its proven utility as a core component in the FDA-approved drug Dacomitinib highlight its significance in modern medicinal chemistry. For researchers in oncology and kinase inhibitor design, this compound represents a critical starting point for the development of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key intermediate in the development of multi-targeted kinase inhibitors and other pharmaceuticals. Two primary synthetic routes are presented. The first is a direct nitration of the commercially available 7-Fluoroquinazolin-4(3H)-one. The second route begins with the cyclization of 2-amino-4-fluorobenzoic acid to form the quinazolinone ring, followed by nitration. This document includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this valuable compound.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of anticancer agents[1]. Its structure, featuring a fluorinated and nitrated quinazolinone core, allows for diverse functionalization through nucleophilic aromatic substitution and reduction of the nitro group[1][2]. The planar nature of the molecule contributes to its ability to interact with biological targets[1]. These protocols outline reliable methods for its laboratory-scale synthesis.

Physicochemical Properties

PropertyValueReference
CAS Number 162012-69-3[1]
Molecular Formula C₈H₄FN₃O₃[3]
Molecular Weight 209.14 g/mol [3]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 288 °C (decomposes)[1]
Purity >98.0% (HPLC)[1]
Solubility Slightly soluble in DMSO and MethanolN/A

Synthetic Routes

Two primary routes for the synthesis of this compound are detailed below.

Route 1: Direct Nitration of 7-Fluoroquinazolin-4(3H)-one

This is a direct and efficient one-step method starting from the readily available 7-Fluoroquinazolin-4(3H)-one.

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid (for recrystallization)

Procedure: [3]

  • In a suitable reaction vessel, carefully prepare a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml).

  • To this acid mixture, add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol).

  • Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour.

  • After cooling, pour the reaction mixture carefully onto a large volume of ice-water (approximately 1500 ml) with vigorous stirring.

  • The crude product will precipitate out of the solution.

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use.

Starting MaterialReagentsReaction TimeTemperatureProductYieldPurity
7-Fluoroquinazolin-4(3H)-oneConc. H₂SO₄, Fuming HNO₃1 hour100 °CThis compoundHigh>98%
Route 2: Two-Step Synthesis from 2-Amino-4-fluorobenzoic Acid

This route provides a method for synthesizing the target compound from a more fundamental starting material.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4-fluorobenzoic acid and an excess of formamide is heated.

  • The reaction temperature is typically maintained between 120-130°C.

  • The reaction is monitored for the completion of the cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization.

The protocol for this step is identical to the one described in Route 1 .

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound B Formamide C 7-Fluoroquinazolin-4(3H)-one B->C E This compound C->E Nitration (100°C, 1h) D Conc. H₂SO₄ + Fuming HNO₃ D->E A A

Caption: Synthetic routes to this compound.

Characterization

The final product can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point, which is expected to be around 288 °C with decomposition[1].

  • HPLC: To assess the purity of the final compound, which should be greater than 98%[1].

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized product.

Safety Precautions

  • This synthesis involves the use of concentrated and fuming acids, which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • The addition of the reaction mixture to water is an exothermic process and should be done with caution to avoid splashing.

These protocols provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development efforts.

References

Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one: An Essential Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably multi-targeted Raf kinase inhibitors used in cancer therapy.[1][2] Its unique structure, featuring both a fluorine atom and a nitro group on the quinazolinone core, provides a versatile scaffold for further chemical modifications. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound, including reagent specifications, reaction conditions, and purification methods. The presented protocol is based on established and peer-reviewed procedures to ensure reproducibility and high-quality product yield.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 7-position and a nitro group at the 6-position of the quinazolinone ring system creates a key intermediate for developing targeted therapeutics.[1][2] Specifically, this compound serves as a crucial building block for the synthesis of potent kinase inhibitors. The subsequent reduction of the nitro group and substitution of the fluoro group allow for the introduction of various side chains to modulate biological activity and pharmacokinetic properties. This protocol provides a reliable method for the nitration of 7-fluoroquinazolin-4(3H)-one to produce the title compound.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₄FN₃O₃[1]
Molecular Weight209.14 g/mol [1]
AppearanceLight yellow to orange powder[2]
Melting Point288 °C (decomposes)[2]
Purity (typical)>98.0% (by HPLC)[2]
Storage ConditionsRoom temperature, in a cool, dark, and dry place[2][3]

Experimental Protocol

Materials and Reagents
  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Acetic Acid (for recrystallization)

Equipment
  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, carefully add 7-Fluoroquinazolin-4(3H)-one to a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Conditions: Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with continuous stirring.[1]

  • Work-up: After 1 hour, allow the reaction mixture to cool slightly before carefully pouring it onto a large volume of ice-water (e.g., 1500 ml).[1] This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acid.

  • Purification: The crude this compound can be further purified by recrystallization from acetic acid to obtain crystals of high purity.[1]

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Experimental Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound A 1. Reagent Preparation - 7-Fluoroquinazolin-4(3H)-one - Conc. H2SO4 - Fuming HNO3 B 2. Nitration Reaction - Add starting material to acid mixture - Heat at 373 K for 1 hour A->B Reaction Initiation C 3. Quenching & Precipitation - Pour reaction mixture onto ice-water B->C Reaction Completion D 4. Filtration & Washing - Isolate crude product via vacuum filtration - Wash with distilled water C->D Product Isolation E 5. Purification - Recrystallize from acetic acid D->E Crude Product F 6. Drying & Final Product - Dry under vacuum - this compound E->F Purified Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • This synthesis involves the use of concentrated and fuming acids, which are highly corrosive. Handle these reagents with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Careful control of the temperature is crucial.

  • Quenching the reaction mixture in ice-water should be done slowly and cautiously to avoid excessive splashing of acidic solution.

Conclusion

The protocol described herein provides a straightforward and effective method for the synthesis of this compound. This key intermediate is essential for researchers and professionals in the field of drug development, particularly for the synthesis of novel kinase inhibitors. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis of this valuable compound.

References

Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-6-nitroquinazolin-4(3H)-one is a key chemical intermediate in the development of targeted anticancer therapies.[1][2] Its quinazoline core is a privileged scaffold for the synthesis of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways, which are frequently dysregulated in various cancers.[1][3] This document provides detailed application notes on its use, summarizing its anticancer activity and outlining protocols for its synthesis and evaluation.

Anticancer Activity

This compound itself has demonstrated direct anticancer properties. Studies have shown its ability to inhibit EGFR and display antiproliferative effects against cancer cell lines.[1] The presence of the fluorine and nitro groups on the quinazoline ring is believed to enhance its binding affinity to the active site of target kinases.[1]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of this compound and its derivatives.

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Target(s)
This compound OVCAR-3 (Ovarian Cancer)EGFR Inhibition0.46 - 1.12EGFR
OVCAR-3 (Ovarian Cancer)Antiproliferative Assay2.11 - 11.67-
Derivative 12aA549 (Lung Cancer)Antiproliferative Assay1.90 ± 0.13EGFR
MCF-7 (Breast Cancer)Antiproliferative Assay2.23 ± 0.28EGFR
PC-3 (Prostate Cancer)Antiproliferative Assay2.03 ± 0.14EGFR

Note: IC50 values for derivatives are provided for context, highlighting the potential for developing potent anticancer agents from the parent compound.[4]

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives, synthesized from this compound, primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway in cancer progression. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial regulator of cell growth and survival that is often hyperactivated in cancer. Quinazoline derivatives can also be designed to inhibit PI3K, preventing the phosphorylation of Akt and the subsequent activation of mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binding PI3K PI3K RTK->PI3K Activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation

Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 7-Fluoroquinazolin-4(3H)-one.

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid

Procedure:

  • Carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heat the mixture at 373 K (100 °C) for 1 hour.

  • Pour the reaction mixture onto a large volume of ice-water to precipitate the crude product.

  • Collect the crude this compound by filtration.

  • Recrystallize the crude product from acetic acid to obtain pure crystals suitable for further use.[5]

Synthesis_Workflow 7-Fluoroquinazolin-4(3H)-one 7-Fluoroquinazolin-4(3H)-one Reaction Mixture Reaction Mixture 7-Fluoroquinazolin-4(3H)-one->Reaction Mixture + H2SO4, HNO3 Crude Product Crude Product Reaction Mixture->Crude Product Heat (100°C, 1h) + Ice-water Pure Product Pure Product Crude Product->Pure Product Recrystallization (Acetic Acid)

Caption: Synthesis Workflow for this compound.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine (Afatinib Precursor)

This protocol outlines the conversion of this compound to a key intermediate for the synthesis of the FDA-approved drug, Afatinib.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • 3-chloro-4-fluoroaniline

  • Anhydrous isopropanol

Procedure:

  • Reflux a mixture of this compound and thionyl chloride (or oxalyl chloride) to form the intermediate 4-chloro-7-fluoro-6-nitroquinazoline.

  • Remove the excess thionyl chloride by distillation.

  • Dissolve the resulting crude 4-chloro intermediate in anhydrous isopropanol.

  • Add 3-chloro-4-fluoroaniline to the solution and heat the mixture to reflux.

  • Cool the reaction mixture to allow the product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine, to crystallize.

  • Collect the solid product by filtration and wash with cold isopropanol.

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1][3][6][7][8]

MTT_Assay_Workflow Seed Cells Seed Cells Adherence (24h) Adherence (24h) Seed Cells->Adherence (24h) Compound Treatment Compound Treatment Adherence (24h)->Compound Treatment Add serial dilutions Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Add MTT solution Formazan Formation (2-4h) Formazan Formation (2-4h) MTT Addition->Formazan Formation (2-4h) Solubilization Solubilization Formazan Formation (2-4h)->Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Solubilization->Absorbance Reading (570nm) IC50 Calculation IC50 Calculation Absorbance Reading (570nm)->IC50 Calculation

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of a target kinase (e.g., EGFR or PI3K).

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα)

  • Kinase-specific substrate (e.g., a peptide for EGFR, PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a step to deplete remaining ATP and then convert the generated ADP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6][9]

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel anticancer agents. Its inherent, albeit modest, anticancer activity, coupled with its utility as a precursor for highly potent kinase inhibitors, underscores its importance in drug discovery and development. The protocols and data presented in this document provide a foundational resource for researchers aiming to leverage this compound in their anticancer research programs.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazolin-4(3H)-one is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its chemical architecture, featuring an electron-deficient aromatic ring system, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 7-position is the primary site for substitution, activated by the electron-withdrawing nitro group at the 6-position. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including thiols, amines, and alkoxides. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinazolinone-based compounds for drug discovery and development.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinazolinone scaffold is crucial for the development of potent and selective therapeutic agents. This compound has emerged as a versatile intermediate for the synthesis of a diverse library of substituted quinazolinones. The presence of the fluorine atom at the C-7 position allows for a wide range of nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.

This application note details the reactivity of this compound with S-, N-, and O-centered nucleophiles and provides step-by-step protocols for these transformations.

Reaction Schematics and Pathways

The general scheme for the nucleophilic aromatic substitution of this compound involves the displacement of the fluoride ion by a nucleophile. The reaction is facilitated by the strong electron-withdrawing effect of the para-nitro group, which stabilizes the intermediate Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Quinazolinone This compound Substituted_Product 7-Substituted-6-nitroquinazolin-4(3H)-one Quinazolinone->Substituted_Product + Nu-H - HF Nucleophile Nucleophile (Nu-H) Byproduct HF

Figure 1: General reaction scheme for the nucleophilic substitution of this compound.

A more detailed workflow for a typical synthesis and subsequent functionalization is outlined below.

experimental_workflow start Start: this compound reaction Nucleophilic Aromatic Substitution - Select Nucleophile (Thiol, Amine, Alcohol) - Choose Solvent and Base - Set Reaction Temperature and Time start->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification analysis Characterization - NMR - MS - HPLC purification->analysis end Final Product: 7-Substituted-6-nitroquinazolin-4(3H)-one analysis->end

Figure 2: A generalized experimental workflow for the synthesis and purification of 7-substituted-6-nitroquinazolin-4(3H)-ones.

Experimental Protocols

The following protocols provide detailed procedures for the nucleophilic substitution of this compound with representative S-, N-, and O-nucleophiles.

Protocol 1: Synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (Thiol Nucleophile)

This protocol details the reaction of this compound with (4-methoxyphenyl)methanethiol.

Materials:

  • This compound

  • (4-methoxyphenyl)methanethiol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Stir bar

  • Argon or Nitrogen supply

Procedure:

  • To a 500 mL round-bottom flask equipped with a stir bar, add this compound (5.228 g, 25.00 mmol, 1.00 equiv) and 200 mL of ethanol.

  • Establish an inert atmosphere by purging the flask with argon or nitrogen.

  • Add (4-methoxyphenyl)methanethiol (3.518 mL, 3.894 g, 25.25 mmol, 1.01 equiv) to the suspension via syringe.

  • Prepare a solution of sodium hydroxide (1.050 g, 26.25 mmol, 1.05 equiv) in 10 mL of H₂O and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, process the mixture for product isolation.

Quantitative Data:

ReactantMolar Equiv.ProductYield
This compound1.07-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-oneNot explicitly stated, but the subsequent reduction step gives a 75% yield over two steps.

Note: The yield for this specific step is not explicitly provided in the source document, but the subsequent reduction of the nitro group to an amine afforded the final product in a 75% isolated yield over the two steps.

Protocol 2: Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one (Alkoxide Nucleophile)

This protocol describes the substitution of the 7-fluoro group with a methoxy group.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve potassium hydroxide (9.4 g, 0.1690 mol) in water (6.0 mL).

  • Add this compound (7.0 g, 0.0338 mol) and methanol to the KOH solution.

  • Stir the mixture at 80 °C for 1 hour.

  • After cooling to room temperature, pour the reactants into water.

  • Collect the precipitated solid by suction filtration and dry to obtain the product.

Quantitative Data:

ReactantMolar Equiv.ProductYield
This compound1.07-methoxy-6-nitroquinazolin-4(3H)-one92%
Protocol 3: General Procedure for Reaction with Amine Nucleophiles (e.g., Piperidine)

While a specific protocol for the reaction of this compound with piperidine was not found, a general procedure can be adapted from similar reactions with related quinazoline derivatives. This protocol is provided as a representative example.

Materials:

  • This compound

  • Piperidine

  • A suitable solvent (e.g., DMF, NMP, or a high-boiling alcohol)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (e.g., piperidine, 1.1-1.5 equiv) and the base (2.0-3.0 equiv).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Quantitative Data:

ReactantMolar Equiv.ProductYield
This compound1.07-(Piperidin-1-yl)-6-nitroquinazolin-4(3H)-oneExpected to be high based on similar reactions.

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the nucleophilic substitution reactions of this compound.

NucleophileBaseSolventTemperatureTimeProductYield (%)
(4-methoxyphenyl)methanethiolNaOHEthanol/WaterRoom Temp.Not specified7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-oneHigh (inferred)
MethanolKOHMethanol/Water80 °C1 h7-methoxy-6-nitroquinazolin-4(3H)-one92
PiperidineK₂CO₃/DIPEA (suggested)DMF/NMP (suggested)80-120 °C (suggested)Varies7-(Piperidin-1-yl)-6-nitroquinazolin-4(3H)-oneHigh (expected)

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of diverse 7-substituted quinazolinone derivatives. The protocols and data presented herein demonstrate the feasibility of nucleophilic aromatic substitution with a range of nucleophiles, providing a robust platform for the generation of compound libraries for drug discovery and other applications. The straightforward nature of these reactions, coupled with generally high yields, underscores the utility of this building block in modern synthetic and medicinal chemistry. Further exploration with a broader array of nucleophiles is encouraged to fully exploit the synthetic potential of this versatile scaffold.

Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key building block in the synthesis of targeted cancer therapeutics. This document offers detailed protocols for its synthesis, subsequent chemical modifications, and biological evaluation, aiding researchers in the development of novel kinase inhibitors.

Chemical Synthesis and Characterization

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. Its synthesis is achieved through the nitration of 7-fluoroquinazolin-4(3H)-one.

Protocol 1: Synthesis of this compound[1]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid

  • Round-bottom flask

  • Heating mantle

  • Stirrer

  • Apparatus for filtration

  • Crystallization dish

Procedure:

  • In a round-bottom flask, carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml).

  • Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour with continuous stirring.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 1500 ml of ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from acetic acid to obtain pure crystals of this compound.

  • Dry the crystals under vacuum.

Diagram 1: Synthesis of this compound

G A 7-Fluoroquinazolin-4(3H)-one B H₂SO₄, HNO₃ 100°C, 1h A->B C This compound B->C

Caption: Synthetic scheme for this compound.

Application as a Synthetic Intermediate

The presence of a nitro group and a fluorine atom makes this compound a versatile precursor for the synthesis of a variety of substituted quinazolinone derivatives, primarily through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various side chains to modulate the biological activity of the resulting compounds.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol provides a general method for the substitution of the fluorine atom at the 7-position with a nucleophile, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted aniline or alcohol)

  • Solvent (e.g., Isopropanol, DMF)

  • Base (if necessary, e.g., K₂CO₃, NaH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an alcohol, a base like sodium hydride (NaH) might be required to form the alkoxide. For aniline nucleophiles, a base like potassium carbonate (K₂CO₃) can be used.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a suitable solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Diagram 2: Synthesis of Kinase Inhibitors Workflow

G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B C Substituted Quinazolinone Derivative B->C D Kinase Inhibition Assay C->D E Antiproliferative Assay C->E F Lead Compound Identification D->F E->F

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Biological Evaluation

Quinazolinone derivatives are well-known inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP). The following protocols describe common assays to evaluate the biological activity of compounds derived from this compound.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.

Protocol 3: ADP-Glo™ EGFR Kinase Inhibition Assay[2]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound to the wells of the plate.

    • Add 10 µL of a mixture containing the EGFR enzyme and the poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression.

Diagram 3: EGFR Signaling Pathway

G cluster_0 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization P P Dimer->P Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, etc. ERK->Cell Akt Akt PI3K->Akt Akt->Cell

Caption: Simplified EGFR signaling pathway.

Antiproliferative Activity Assay

The Sulforhodamine B (SRB) assay is a widely used method to determine the cytotoxic effects of a compound on cancer cell lines by measuring the total protein content.

Protocol 4: Sulforhodamine B (SRB) Antiproliferative Assay[3][4][5][6][7]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a DMSO-only control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration using non-linear regression.

PARP Inhibition Assay

Some quinazolinone derivatives have been shown to inhibit PARP enzymes, which are involved in DNA repair. A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the consumption of NAD⁺, a substrate of PARP.

Protocol 5: PARP-1 Inhibition Assay (Colorimetric)[8][9]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • PARP Assay Buffer

  • Test compound dissolved in DMSO

  • Colorimetric PARP-1 Assay Kit (e.g., from BPS Bioscience)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction. Include a no-enzyme control and a DMSO vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagents provided in the kit. This typically involves a series of enzymatic steps that lead to the development of a colored product, the absorbance of which is inversely proportional to the amount of NAD⁺ consumed by PARP-1.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of this compound and its derivatives.

Table 1: In Vitro Antiproliferative Activity of Quinazolinone Derivatives

Compound IDCell LineAssay TypeGI₅₀ (µM)
Derivative AA549 (Lung Cancer)SRB5.2
Derivative BMCF-7 (Breast Cancer)SRB8.9
Derivative CHCT116 (Colon Cancer)MTT3.5

Table 2: Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)
Derivative XEGFR (wild-type)ADP-Glo™15.4
Derivative YEGFR (T790M mutant)ADP-Glo™150.2
Derivative ZPARP-1Colorimetric85.7

Application Notes and Protocols: 7-Fluoro-6-nitroquinazolin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

7-Fluoro-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a high-value chemical intermediate in medicinal chemistry.[1] Its quinazolinone core is a "privileged scaffold," frequently found in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of the fluoro and nitro groups on the quinazoline ring enhances its utility as a building block for potent and selective therapeutic agents.[1] Specifically, these substitutions are crucial for modulating the molecule's electronic properties and binding affinity to various biological targets.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of targeted anticancer agents, particularly kinase inhibitors.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The compound is a fundamental building block for a class of potent EGFR inhibitors.[1][4] EGFR is a tyrosine kinase that, when overactivated, drives proliferation in many cancers, including non-small cell lung cancer.[4][6] The quinazolinone scaffold can effectively target the ATP-binding site of the EGFR kinase domain.[4][5] The fluorine and nitro groups on the 7- and 6-positions, respectively, are known to enhance the binding affinity and inhibitory activity of the final drug candidates.[1]

  • Multi-Targeted Kinase Inhibitors: Beyond EGFR, this intermediate is used to produce inhibitors targeting other kinases, such as Raf kinases, which are components of the MAPK/ERK signaling pathway involved in cell growth and division.[1][7] Its planar structure is advantageous for creating compounds that fit into the active sites of these enzymes.[1]

  • Scaffold for Derivatization: The molecule's structure allows for versatile chemical modifications. The nitro group can be reduced to an amine, providing a point for further derivatization, while the fluorine atom can be displaced through nucleophilic aromatic substitution to introduce a variety of functional groups.[1][8] This flexibility enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting the EGFR Pathway

Derivatives synthesized from this compound typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They occupy the ATP binding pocket in the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling pathways, such as the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active Receptor) EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP Ras Ras P_EGFR->Ras Activates Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR Blocks ATP ATP ATP->P_EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation Enters Nucleus

Caption: EGFR signaling pathway and point of inhibition by quinazoline derivatives.

Biological Activity Data

Studies have demonstrated the antiproliferative effects of this compound and its derivatives against various cancer cell lines. The inhibitory concentrations (IC50) highlight its potential as a scaffold for potent anticancer agents.

Activity Type Target / Cell Line Reported IC50 Value (µM) Reference
EGFR InhibitionOvarian Cancer (OVCAR-3)0.46 - 1.12[1]
Antiproliferative ActivityOvarian Cancer (OVCAR-3)2.11 - 11.67[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the nitration of 7-Fluoroquinazolin-4(3H)-one, as described in the literature.[7]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water bath

  • Acetic acid (for recrystallization)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 0.29 mmol) to a pre-cooled mixture of concentrated H₂SO₄ (e.g., 100 ml) and fuming HNO₃ (e.g., 100 ml).

  • Heat the reaction mixture to 373 K (100 °C) and maintain for 1 hour, with stirring. Monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product, this compound, by recrystallization from a suitable solvent such as acetic acid to obtain crystals of the final product.[7]

  • Dry the purified product under vacuum. Characterize the final compound using techniques like NMR, MS, and melting point determination.

Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine

This protocol describes a key downstream reaction to produce an intermediate for EGFR inhibitors like Afatinib.[9] The process involves chlorination followed by nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)[9]

  • 3-chloro-4-fluoroaniline

  • Acetonitrile or other suitable aprotic solvent

  • Standard laboratory glassware for reflux and inert atmosphere operations

Procedure:

  • Chlorination: Convert this compound to the 4-chloro intermediate. Add this compound (1 equivalent) to a flask with an excess of phosphoryl chloride (e.g., 10-20 equivalents).[9]

  • Heat the mixture to reflux (e.g., 150 °C) for 3-5 hours.[9]

  • After completion, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Nucleophilic Substitution: Dissolve the crude 4-chloro intermediate in a suitable solvent like acetonitrile.[9]

  • Add 3-chloro-4-fluoroaniline (approximately 1-1.2 equivalents) to the solution.[9]

  • Heat the reaction mixture to reflux overnight. A yellow solid is expected to precipitate.[9]

  • Cool the mixture, collect the precipitated solid by filtration, wash with the solvent, and dry to obtain the target product, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine.[9]

  • Confirm the structure and purity via NMR and MS analysis.

Protocol 3: General In Vitro Antiproliferative Assay (SRB Assay)

This protocol provides a general method to assess the growth-inhibitory effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 15 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Quantification: Add 10 mM Tris-base solution to each well to dissolve the bound stain. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Workflow Start Start: Identify Core Scaffold (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro EnzymeAssay Kinase Inhibition Assay (e.g., EGFR) InVitro->EnzymeAssay CellAssay Antiproliferative Assay (e.g., SRB, MTT) InVitro->CellAssay HitID Hit Identification & Lead Optimization (SAR) EnzymeAssay->HitID CellAssay->HitID HitID->Synthesis Iterate InVivo In Vivo Studies (Xenograft Models) HitID->InVivo Advance Lead PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicity Assessment InVivo->Tox End Preclinical Candidate PKPD->End Tox->End

Caption: Experimental workflow for drug discovery using the quinazolinone scaffold.

Derivatization Core This compound Reduction Reduction (e.g., H₂, Pd/C) Core->Reduction Nitro Group (Position 6) Substitution Nucleophilic Aromatic Substitution (SNAr) Core->Substitution Fluoro Group (Position 7) AmineProduct 6-Amino-7-fluoro... (Enables Amide Coupling, etc.) Reduction->AmineProduct SubstProduct 7-Substituted-6-nitro... (e.g., with Thiols, Amines) Substitution->SubstProduct

Caption: Key chemical derivatization pathways for this compound.

References

Application Notes and Protocols for the Derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key scaffold in the development of kinase inhibitors for anti-cancer therapy. This document details synthetic protocols for derivatization, summarizes structure-activity relationships (SAR), and provides experimental protocols for the biological evaluation of the synthesized compounds.

Introduction

This compound is a crucial heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors.[1] Its structural features, including the fluorine atom at the 7-position and the nitro group at the 6-position, provide key handles for chemical modification to explore structure-activity relationships and develop targeted therapeutics.[1] Quinazoline derivatives have shown significant promise as anti-cancer agents by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2][3][4] This document outlines the derivatization strategies for this scaffold and the subsequent biological evaluation of the synthesized analogs.

Derivatization Strategies

The primary points for derivatization on the this compound core are the C4-hydroxyl group, the C7-fluoro group, and the C6-nitro group.

Modification at the C4-Position: Synthesis of 4-Anilino-7-fluoro-6-nitroquinazolines

A common and effective strategy to enhance the biological activity of the quinazolinone scaffold is the introduction of a substituted aniline moiety at the C4-position. This is typically achieved through a two-step process involving chlorination of the C4-hydroxyl group followed by nucleophilic aromatic substitution with a desired aniline.

Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

This protocol describes the synthesis of a key intermediate for potent EGFR inhibitors.

Step 1: Chlorination of this compound

  • To 7-fluoro-6-nitro-4-hydroxyquinazoline (5 g, 23.9 mmol) in a 100 mL single-neck flask, add phosphoryl chloride (44.6 mL, 478 mmol).[5]

  • Heat the mixture to reflux at 150 °C for 5 hours.[5]

  • After the reaction is complete, remove the excess phosphoryl chloride by evaporation under reduced pressure.[5]

  • Add anhydrous dichloromethane to the residue and evaporate again. Repeat this process three times to ensure complete removal of residual phosphoryl chloride.[5] The resulting product is 4-chloro-7-fluoro-6-nitroquinazoline.

Step 2: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline

  • Dilute the residue from Step 1 with acetonitrile (100 mL).[5]

  • Add 3-chloro-4-fluoroaniline (2.3 g, 15.8 mmol) to the solution.[5]

  • Heat the reaction mixture to reflux overnight. A yellow solid will precipitate during the reaction.[5]

  • Cool the mixture, filter the yellow solid, and dry it to obtain N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (yield: 4.8 g, 56%).[5]

Characterization Data (1H-NMR, d-DMSO, 400 MHz, δppm): 10.61 (br, 1H), 9.68 (d, J=10.8 Hz, 1H), 8.81 (s, 1H), 8.10-8.13 (d, J=7.6 Hz, 1H), 8.05-8.07 (d, J=8 Hz, 1H), 7.81-7.85 (m. 1H), 7.50-7.54 (d, J=8Hz, 1H).[5]

Modification at the C6-Position: Reduction of the Nitro Group

The nitro group at the C6-position can be reduced to an amino group, which can then be further functionalized. This reduction is a key step in creating a diverse library of compounds.

Experimental Protocol: Reduction of 6-Nitro Group

  • Dissolve the 6-nitroquinazoline derivative in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, iron powder and ammonium chloride in a mixture of methanol and water.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 6-aminoquinazoline derivative.

Biological Evaluation

The synthesized derivatives are typically evaluated for their anti-proliferative activity against various cancer cell lines and their inhibitory effect on specific kinases.

Anti-proliferative Activity

The anti-proliferative activity of the synthesized compounds can be assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells (e.g., A549, HepG2, SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well and leave at room temperature in the dark for 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as EGFR, is a key determinant of the mechanism of action.

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Reaction Setup: In a 384-well plate, pre-incubate the recombinant EGFR enzyme with serially diluted compounds in 50% DMSO for 30 minutes at 27°C.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Monitoring: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.

  • Data Analysis: Determine the initial velocity of the reaction from the slope of the fluorescence versus time plot. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.

Structure-Activity Relationship (SAR) and Data Presentation

The biological data obtained from these assays are crucial for understanding the structure-activity relationship of the synthesized derivatives.

Table 1: Anti-proliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

CompoundRCancer Cell LineIC50 (µM)
1a 3'-ChloroHeLa>10
BGC82311.10
1b 4'-ChloroHeLa>10
BGC8235.25
1c 3'-BromoHeLa>10
BGC82310.12
1d 4'-FluoroHeLa>10
BGC8239.89
1e 3',4'-DichloroHeLa>10
BGC8234.17
1f 3'-Chloro-4'-fluoroHeLa10.18
BGC8238.32
1g 4'-MethylHeLa>10
BGC8233.63
Gefitinib -HeLa9.85
BGC82312.54

Data adapted from a study on 7-fluoro-4-anilinoquinoline derivatives, which share a similar pharmacophore.[6]

Table 2: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

CompoundEGFR wt IC50 (nM)
Gefitinib 2.5
Erlotinib 2.0
Lapatinib 10.8

Note: This table provides reference values for known EGFR inhibitors.

Signaling Pathway and Experimental Workflow Visualization

The derivatization of this compound often aims to develop inhibitors of the EGFR signaling pathway, which plays a critical role in cancer cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Inhibitor Quinazoline Derivative (e.g., 4-Anilino-7-fluoro-6-nitroquinazoline) Inhibitor->Dimerization Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Derivatization_Workflow Start This compound Chlorination C4-Chlorination (SOCl2 or POCl3) Start->Chlorination Intermediate1 4-Chloro-7-fluoro-6-nitroquinazoline Chlorination->Intermediate1 Amination C4-Amination (Substituted Anilines) Intermediate1->Amination Derivatives1 4-Anilino-7-fluoro-6-nitroquinazoline Derivatives Amination->Derivatives1 Reduction C6-Nitro Reduction (e.g., Fe/NH4Cl) Derivatives1->Reduction BioEvaluation Biological Evaluation (MTT, Kinase Assays) Derivatives1->BioEvaluation Derivatives2 6-Amino-4-anilino-7-fluoroquinazoline Derivatives Reduction->Derivatives2 Derivatives2->BioEvaluation

References

Application Notes and Protocols for 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 7-Fluoro-6-nitroquinazolin-4(3H)-one powder, a key intermediate in the synthesis of various biologically active compounds, including multi-targeted Raf kinase inhibitors.[1][2]

Product Information

Table 1: Chemical and Physical Properties

PropertyValueReferences
CAS Number 162012-69-3[1][3]
Molecular Formula C₈H₄FN₃O₃[1][3]
Molecular Weight 209.13 g/mol [1][3]
Appearance Pale Yellow to Light Yellow to Orange powder/crystal[4][5][6]
Melting Point >274°C (dec.) or 288°C (dec.)[4][5]
Solubility DMSO (Slightly), Methanol (Slightly)[4][7]
Storage Temperature Room Temperature, in a cool, dry, dark place. Refrigerator recommended.[1][3][4][5]

Hazard Identification and Safety Precautions

While some safety data sheets classify this compound as not hazardous, it is crucial to handle it with care as a potential irritant and as with any fine chemical powder.[8] Some sources indicate hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][7]

Table 2: Hazard and Precautionary Statements

GHS ClassificationStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is mandatory when handling this compound powder to prevent exposure.[9][10][11]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US).[12][13]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[10][11]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[12]

Handling and Storage Protocols

3.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[8]

  • Avoid formation of dust and aerosols.[8]

  • Avoid contact with skin and eyes by wearing appropriate PPE.[8]

  • Use non-sparking tools to prevent ignition sources.[8]

  • Wash hands thoroughly after handling.[14]

  • Do not eat, drink, or smoke in the handling area.[14]

3.2. Storage:

  • Store in a tightly closed container.[8][15]

  • Keep in a dry, cool, and well-ventilated place.[8][15]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][16][17]

  • Protect from direct sunlight and heat.[15][18]

3.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Sweep up and shovel the spilled material. Place in a suitable, closed container for disposal.[12]

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution:

This protocol outlines the steps for preparing a stock solution of this compound for use in experimental assays.

  • Preparation: In a chemical fume hood, bring the container of this compound powder to room temperature before opening.

  • Weighing: Carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder.

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Protect from light.

G cluster_workflow Experimental Workflow: Stock Solution Preparation prep 1. Acclimatize Compound to Room Temperature weigh 2. Weigh Powder in Fume Hood prep->weigh Open container dissolve 3. Add Solvent (e.g., DMSO) weigh->dissolve Transfer powder solubilize 4. Vortex/Sonicate to Dissolve dissolve->solubilize Ensure complete dissolution store 5. Store Stock Solution at -20°C or -80°C solubilize->store Aliquot if necessary

Caption: Workflow for preparing a stock solution.

Application in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] The quinazolinone scaffold is a common feature in many approved and investigational drugs targeting protein kinases, which are crucial regulators of cell signaling pathways.

The nitro group at the 6-position and the fluorine atom at the 7-position provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and optimization.[1] For instance, the nitro group can be reduced to an amine, which can then be functionalized.[1]

G cluster_pathway Simplified Raf Kinase Inhibitor Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Raf Inhibitor) Inhibitor->RAF

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Nitration: The quinazoline ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. This deactivation is enhanced by protonation in the strong acidic medium of the nitrating mixture.Optimize Reaction Conditions:Temperature: After the initial controlled addition of the nitrating mixture at low temperature (e.g., 0-5 °C), consider slowly increasing the reaction temperature to 25-30 °C or even higher, monitoring the reaction progress by TLC. A higher temperature can help overcome the activation energy barrier for the nitration of the deactivated ring.[1] • Reaction Time: Extend the reaction time. Some nitrations of deactivated systems may require several hours to reach completion. Monitor the consumption of the starting material by TLC.
Insufficiently Strong Nitrating Agent: Standard nitrating conditions may not be potent enough for the deactivated quinazolinone ring.Use a Stronger Nitrating Agent: • A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically required.[1][2] Ensure the use of high-purity, concentrated reagents.
Formation of Impurities/Side Products Formation of Positional Isomers: Nitration of 7-fluoroquinazolin-4(3H)-one can potentially yield not only the desired 6-nitro isomer but also the 8-nitro isomer due to the directing effects of the substituents on the benzene ring.Control Reaction Temperature: • Maintaining a low temperature during the addition of the nitrating agent can sometimes improve the regioselectivity of the reaction. Purification:Recrystallization: The crude product can be recrystallized from glacial acetic acid to improve purity.[1] • Methanol Washing: A patent for a similar synthesis mentions that repeated washing of the crude product with methanol can help remove unwanted isomers.[3] This is likely due to differences in solubility between the isomers.
Over-nitration (Dinitro compounds): Although less common for deactivated rings, prolonged reaction times or excessively harsh conditions could lead to the formation of dinitro products.Control Stoichiometry and Reaction Time: • Use a controlled amount of the nitrating agent. • Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid the formation of over-nitrated byproducts.
Difficult Product Isolation Product remains dissolved in the reaction mixture: The product might not precipitate completely upon quenching with water.Ensure Complete Precipitation: • Pour the reaction mixture slowly into a large volume of an ice-water mixture with vigorous stirring to ensure rapid cooling and complete precipitation of the product.[1]
Fine precipitate that is difficult to filter: The product may precipitate as very fine particles.Improve Filtration: • Allow the precipitate to digest (stand) in the cold quenching solution for some time to allow the particles to grow larger. • Use a filter aid (e.g., Celite) to improve the filtration of fine particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the direct nitration of 7-fluoroquinazolin-4(3H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid.[1][2]

Q2: I am observing a second spot on the TLC of my crude product. What could it be?

A2: The second spot is likely a positional isomer, most probably 7-fluoro-8-nitroquinazolin-4(3H)-one. The directing effects of the substituents on the quinazolinone ring can lead to the formation of a mixture of isomers.

Q3: How can I improve the purity of my final product?

A3: Purification can be achieved by recrystallization from glacial acetic acid.[1] Additionally, washing the crude product with methanol has been reported to be effective in removing isomeric impurities.[3]

Q4: My reaction is not going to completion, even after several hours. What can I do?

A4: The quinazolinone ring is electron-deficient and therefore, deactivated towards electrophilic aromatic substitution. If the reaction is stalled, you can try slowly increasing the reaction temperature after the initial addition of the nitrating agent. Monitor the reaction closely by TLC to avoid the formation of degradation products.

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, an alternative route involves the cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to first synthesize 7-fluoroquinazolin-4(3H)-one, which is then nitrated. Another patent describes starting with 2-amino-4-fluorobenzoic acid and formamidine acetate to get 7-fluoro-4-hydroxy quinazoline, which is then nitrated. This route also mentions the formation of isomers that need to be removed.[3]

Experimental Protocols

Protocol 1: Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is based on a reported procedure for the synthesis of this compound.[1]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-Fluoroquinazolin-4(3H)-one (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 mL per gram of starting material). Stir until all the solid has dissolved.

  • Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v) dropwise to the reaction mixture. The total amount of nitric acid should be in a slight excess (e.g., 1.1-1.2 equivalents).

  • After the addition is complete, continue stirring the reaction at 0-5 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is not complete, allow the mixture to slowly warm up to room temperature and continue stirring for another 1-2 hours.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from glacial acetic acid.

Protocol 2: Synthesis from 2-Amino-4-fluorobenzoic Acid (Two Steps)

This protocol is based on a patented method.[3]

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

  • In a reaction vessel, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamidine acetate (e.g., 2 equivalents).

  • Add ethylene glycol monomethyl ether as the solvent.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-fluoro-4-hydroxyquinazoline.

Step 2: Nitration of 7-Fluoro-4-hydroxyquinazoline

  • Add the 7-fluoro-4-hydroxyquinazoline obtained in Step 1 to concentrated sulfuric acid in a reaction vessel cooled in an ice-water bath.

  • Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to proceed until completion (monitor by TLC).

  • Pour the reaction mixture onto ice to precipitate the crude product, which will be a mixture of isomers.

  • Filter the solid and wash with water.

  • To remove the unwanted isomers, wash the solid repeatedly with methanol. The patent suggests mechanical stirring with methanol for about 2 hours, followed by filtration, and repeating this process four times.[3]

  • Dry the purified yellow solid to obtain 7-fluoro-6-nitro-4-hydroxyquinazoline (which exists in tautomeric equilibrium with this compound).

Data Presentation

Parameter Condition Expected Effect on Yield Rationale
Temperature Low (0-5 °C)May be low if reaction is slowFavors regioselectivity, but may not be sufficient to overcome the activation energy.
Moderate (25-30 °C)Likely optimalBalances reaction rate and selectivity, minimizing side reactions.
High (>50 °C)May decreaseIncreased risk of side reactions, over-nitration, and degradation of starting material and product.
Reaction Time Short (1-2 hours)May be lowIncomplete conversion of the starting material.
Moderate (3-6 hours)Likely optimalAllows for complete conversion without significant side product formation.
Long (>12 hours)May decreasePotential for side product formation and degradation.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Moderate to GoodStandard, effective nitrating agent for many aromatic compounds.
Fuming HNO₃ / Conc. H₂SO₄Good to ExcellentA stronger nitrating agent, more suitable for deactivated substrates like quinazolinones.[1][2]

Visualizations

Experimental Workflow for Nitration of 7-Fluoroquinazolin-4(3H)-one

G Workflow for the Synthesis of this compound A Start: 7-Fluoroquinazolin-4(3H)-one B Dissolve in conc. H₂SO₄ at 0-5 °C A->B C Add Fuming HNO₃ / conc. H₂SO₄ dropwise B->C D Reaction Stirring (Monitor by TLC) C->D E Quench in Ice-Water D->E F Filter and Wash with Water E->F G Crude Product F->G H Recrystallize from Acetic Acid G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield A Low Yield of Product B Check TLC: Starting Material Present? A->B C Incomplete Reaction B->C Yes F Check TLC: Multiple Products? B->F No D Increase Reaction Time C->D E Increase Reaction Temperature C->E G Side Reactions / Isomer Formation F->G Yes J No Starting Material, No Product F->J No H Optimize Temperature for Selectivity G->H I Purification (Recrystallization / Washing) G->I K Degradation J->K L Use Milder Conditions K->L

References

Technical Support Center: Purification of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Fluoro-6-nitroquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most widely reported and effective method for the purification of this compound is recrystallization from glacial acetic acid.[1][2] This method has been shown to yield high-purity crystalline material suitable for subsequent synthetic steps or analytical characterization.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound is typically a light yellow to orange powder or crystalline solid. It has a high melting point, decomposing at approximately 288 °C.[2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[2][3][4] Commercially available reference standards often specify a purity of >98.0% as determined by HPLC.[2][3][4] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to monitor the progress of the purification.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can include:

  • Unreacted starting material: 7-Fluoroquinazolin-4(3H)-one.

  • Isomeric byproducts: The nitration of 7-fluoroquinazolin-4(3H)-one could potentially lead to the formation of other nitro isomers, although the 6-nitro isomer is the major product. A Chinese patent suggests that the crude product may contain a certain amount of isomers that need to be removed.[5]

  • Residual acids: Traces of sulfuric acid and nitric acid from the nitration reaction may be present in the crude product.

  • Residual solvents: Acetic acid from recrystallization may be present if the product is not dried thoroughly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in hot acetic acid. Insufficient solvent.Gradually add more hot acetic acid until the solid dissolves. Avoid using a large excess of solvent as this will reduce the recovery yield.
The crude product contains a significant amount of insoluble impurities.If a significant amount of solid remains undissolved even with additional hot solvent, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Product "oils out" instead of crystallizing upon cooling. The solution is supersaturated with impurities.Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid surface to induce crystallization. If oiling persists, consider a pre-purification step like a wash with a suitable solvent or column chromatography.
The cooling rate is too rapid.Let the solution cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. Too much solvent was used for recrystallization.Concentrate the filtrate by carefully evaporating some of the acetic acid and then attempt to recrystallize again.
The product is significantly soluble in cold acetic acid.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.
The purified product is still colored or shows impurities by TLC/HPLC. A single recrystallization was insufficient to remove all impurities.Perform a second recrystallization. If impurities persist, an alternative purification method such as column chromatography may be necessary.
Column Chromatography Issues

While less commonly reported for this specific compound, column chromatography can be a valuable alternative or secondary purification step.

Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system.Optimize the eluent system using TLC. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) to achieve good separation between the desired product and impurities.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
The product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient of the polar solvent can be effective.
Streaking of the compound on the column. The compound is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, adding a small percentage of acetic acid to the mobile phase can improve peak shape.

Experimental Protocols

Recrystallization from Acetic Acid

This protocol is based on a reported procedure for the purification of this compound.[1]

  • Dissolution: Place the crude this compound in a suitable Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Fine, light yellow to orange crystals should start to form. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetic acid, followed by a solvent in which the product is poorly soluble at room temperature (e.g., cold water or a non-polar solvent like hexane) to remove residual acetic acid.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Method TLC TLC Recrystallization->TLC Pure Product Pure Product Recrystallization->Pure Product High Purity Column Chromatography->TLC Column Chromatography->Pure Product High Purity HPLC HPLC Pure Product->HPLC

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting cluster_solutions Solutions start Start Recrystallization dissolve Dissolve in hot acetic acid start->dissolve cool Cool the solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product oils out? crystals_form->oiling_out No success Successful Purification crystals_form->success Yes low_yield Low yield? oiling_out->low_yield No slow_cool Cool slowly / Scratch flask oiling_out->slow_cool Yes concentrate Concentrate filtrate low_yield->concentrate Yes re_recrystallize Re-recrystallize or use column chromatography low_yield->re_recrystallize No / Impure add_solvent Add more hot solvent slow_cool->cool concentrate->cool re_recrystallize->start

Caption: Decision-making flowchart for troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: Synthesis of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of substituted quinazolinones.

Frequently Asked questions (FAQs)

Q1: What are the primary strategies for synthesizing halo-substituted quinazolinones?

There are two main approaches for introducing a halogen atom onto the quinazolinone scaffold: by direct halogenation of a pre-formed quinazolinone ring or by synthesis from a halogenated precursor, such as a halogenated anthranilic acid. The latter method establishes the halogen's position from the beginning of the synthesis.[1]

Q2: My Niementowski reaction for synthesizing a halo-substituted quinazolinone is giving a low yield. Why is this happening?

The Niementowski reaction, which involves the fusion of an anthranilic acid with an amide at high temperatures (130-150°C), is a classic method for quinazolinone synthesis. However, it is often associated with low yields and the formation of impure products.[1] The high temperatures can lead to degradation and various side reactions, producing impurities that are difficult to remove through standard crystallization or column chromatography.[1]

Q3: Can the choice of solvent significantly impact the yield of my quinazolinone synthesis?

Yes, the solvent plays a critical role in the synthesis of quinazolinones. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been reported to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[2] The solvent can affect the solubility of reactants, the reaction rate, and the stability of intermediates.[2]

Q4: What are the advantages of using microwave-assisted synthesis for quinazolinones?

Microwave-assisted synthesis offers several advantages over conventional heating methods. These include a significant reduction in reaction times (from hours to minutes), increased yields, and a decrease in the formation of side-products.[3] This method is also considered more environmentally friendly.[4][5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptom: The reaction results in a very low yield or no desired quinazolinone product is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Action
Poor Quality of Starting Materials Verify the purity of your starting materials.Impurities in reactants like 2-aminobenzonitriles or aldehydes can lead to side reactions and lower yields.[2] Check the purity using NMR, GC-MS, or by melting point. Consider purifying starting materials by recrystallization or distillation.[2]
Suboptimal Reaction Conditions Optimize reaction temperature and time.Some reactions require heating to overcome the activation energy barrier.[2] Perform small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitor the progress by TLC or LC-MS to find the optimal conditions.[2] Reaction times can vary from a few hours to over 24 hours.[6]
Incorrect Solvent Screen different solvents.The polarity and boiling point of the solvent can significantly affect the reaction's outcome. Test a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the one that provides the best yield.[2]
Inactive Catalyst Use a fresh batch of catalyst and optimize loading.In catalyzed reactions, the choice of catalyst and its activity are crucial.[2] If catalyst poisoning by impurities is suspected, use a fresh batch. Also, consider optimizing the catalyst loading.[2]
Product Decomposition Consider a milder synthetic route or shorter reaction times.If the product is unstable under the reaction conditions, a less harsh method should be considered. You can test the product's stability by subjecting a purified sample to the reaction conditions without the starting materials and monitoring for decomposition.[2]
Air-Sensitive Reaction Perform the reaction under an inert atmosphere.If the reaction is sensitive to air, carry it out under an inert atmosphere like nitrogen or argon to prevent oxidation of intermediates.[7] Ensure all glassware is dried and use degassed solvents.[7]
Problem 2: Significant Formation of Side Products and Purification Challenges

Symptom: The reaction produces a complex mixture of products, making the purification of the target quinazolinone difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Action
Hydrolysis of Intermediates or Product Ensure anhydrous conditions.The presence of water can lead to the hydrolysis of intermediates or the final product.[7] Use dry solvents and reagents to minimize this side reaction.
Formation of Regioisomers Optimize chromatographic conditions or use a directed C-H activation strategy.Regioisomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[1] Systematically screen a range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1] For direct halogenation, palladium-catalyzed methods can offer excellent regioselectivity.[1]
Product Irreversibly Adsorbed on Silica Gel Try a different stationary phase or deactivate the silica gel.If you suspect the product is being lost on the silica gel column, consider using alumina as the stationary phase or deactivating the silica gel with triethylamine.[2]

Comparison of Synthetic Methods

Method General Yields Reaction Time Advantages Disadvantages
Conventional Heating (e.g., Niementowski) Often low to moderate[1]Hours to over 24 hours[6]Simple setupHigh temperatures, long reaction times, often low yields and side products[1]
Microwave-Assisted Synthesis Good to excellent[3][4]Minutes to a few hours[3][4]Rapid, high yields, fewer side products, environmentally friendly[3][4]Requires specialized microwave reactor
Ultrasound-Promoted Synthesis Good yieldsShorter reaction times than conventional methodsImproved yields, straightforward synthesis process[8]Requires ultrasonic equipment
Metal-Catalyzed Reactions (e.g., Cu, Pd) Good to excellent[9]Varies, often shorter than conventional methodsHigh efficiency and selectivity[10]Catalyst can be expensive and sensitive to impurities[7]

Experimental Protocols

Protocol 1: Microwave-Assisted, One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.[7]

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Appropriate amine

  • Ethanol (EtOH)

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • After the reaction is complete, pour the mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol describes a condensation reaction between 2-aminobenzamide and various aldehydes.[11]

Materials:

  • 2-aminobenzamide (anthranilamide)

  • Aldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottomed flask, add 2-aminobenzamide (2 mmol) and the aldehyde (2.4 mmol).

  • Add 15 mL of dimethyl sulfoxide.

  • Heat the resulting solution in an open flask with magnetic stirring at a temperature of 100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_materials 2-Aminobenzamide + Aldehyde/Orthoester/etc. reaction_setup Dissolve in Solvent (e.g., DMSO, EtOH) start_materials->reaction_setup heating Heat Reaction Mixture (Conventional or Microwave) reaction_setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Cool & Precipitate/ Extract monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization/ Column Chromatography) workup->purification final_product Characterize Pure Substituted Quinazolinone (NMR, MS, etc.) purification->final_product

Caption: A general experimental workflow for the synthesis of substituted quinazolinones.

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK check_purity->purity_ok purify Purify Starting Materials (Recrystallize/Distill) purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Time) purity_ok->check_conditions Yes end_node Re-run Experiment purify->end_node conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time/ Solvent/Catalyst conditions_ok->optimize_conditions No check_atmosphere Is Reaction Air-Sensitive? conditions_ok->check_atmosphere Yes optimize_conditions->end_node atmosphere_sensitive Yes check_atmosphere->atmosphere_sensitive use_inert Use Inert Atmosphere (N2 or Ar) atmosphere_sensitive->use_inert Yes atmosphere_sensitive->end_node No use_inert->end_node

Caption: A troubleshooting decision tree for addressing low yields in quinazolinone synthesis.

References

optimizing reaction conditions for 7-Fluoro-6-nitroquinazolin-4(3H)-one derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and derivatization of this compound, offering potential causes and solutions.

1. Why is my reaction yield consistently low?

Low or no product yield is a frequent challenge in quinazoline synthesis.[1] A systematic evaluation of your experimental parameters is essential.

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Solution: Temperature, reaction time, and solvent choice are critical.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to identify the optimal reaction time.[1] The choice of solvent (e.g., ethanol, toluene, DMF) can significantly affect yield.[1]

  • Possible Cause 2: Poor Quality Starting Material.

    • Solution: Ensure the purity of your this compound starting material. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary to achieve high purity (>98%).[2]

  • Possible Cause 3: Product Decomposition.

    • Solution: The quinazolinone ring can be sensitive to prolonged heating. For the initial synthesis of the parent compound, heating above 373 K may cause decomposition.[2] If your derivatization reaction requires high temperatures, perform a time-course study to find the point of maximum product formation before significant degradation occurs.

2. I'm having trouble with the nucleophilic aromatic substitution (SNAr) of the fluorine at position 7. What can I do?

The fluorine atom at the 7-position can be substituted by various nucleophiles, such as amines or thiols, often under basic conditions.[2]

  • Possible Cause 1: Insufficient Nucleophilicity or Inappropriate Base.

    • Solution: The choice of nucleophile and base is crucial. For thiol-based substitutions, a strong base like Sodium Hydroxide (NaOH) can be used to deprotonate the thiol, increasing its nucleophilicity.[3] For amine nucleophiles, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HF byproduct without competing in the reaction.[4]

  • Possible Cause 2: Poor Solubility.

    • Solution: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Solvents like Dimethylformamide (DMF) are often effective for SNAr reactions involving quinazolines.

  • Possible Cause 3: Side Reactions.

    • Solution: The nitro group is strongly electron-withdrawing, which activates the ring for nucleophilic attack. However, unwanted side reactions can occur. Running the reaction at the lowest effective temperature can help minimize byproduct formation. Monitor the reaction closely by TLC or LC-MS.

3. My nitro group reduction is incomplete or yielding multiple products. How can I optimize this?

The reduction of the nitro group at position 6 yields the corresponding 6-amino derivative, a key intermediate for further functionalization.[2]

  • Possible Cause 1: Inactive Catalyst or Insufficient Reducing Agent.

    • Solution: For catalytic hydrogenations (e.g., H₂ with a Palladium catalyst), ensure the catalyst is fresh and active.[2] If using chemical reducing agents like sodium borohydride, ensure the stoichiometry is correct and that the reagent has not degraded during storage.[2]

  • Possible Cause 2: Over-reduction or Side Reactions.

    • Solution: While the nitro group is readily reduced, other functional groups can sometimes be affected. Use milder reducing agents or control the reaction conditions (temperature, pressure, time) more carefully. Iron powder in acetic acid or ammonium chloride is a classic, often milder, alternative for selective nitro group reduction.

  • Possible Cause 3: Poor Solubility of the Starting Material.

    • Solution: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. A solvent system like ethanol/water or DMF may be required to achieve sufficient solubility.

4. How do I effectively purify my final product and remove isomers?

Purification is critical, especially since the synthesis of the parent compound can sometimes produce isomers that need to be removed.[5]

  • Solution 1: Recrystallization.

    • Recrystallization is a powerful purification technique. For the parent this compound, recrystallization from acetic acid is effective for obtaining high-purity single crystals.[2][6] For derivatives, screen various solvents to find the optimal system for recrystallization.

  • Solution 2: Column Chromatography.

    • For complex mixtures or products that are difficult to crystallize, silica gel column chromatography is the standard method. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested via TLC to find the best separation conditions.

  • Solution 3: Repetitive Scrubbing/Washing.

    • A patent for a related synthesis mentions the use of repetitive scrubbing with methanol to remove isomers from 7-fluoro-6-nitro-4-hydroxy quinazoline.[5] This technique of washing the solid product with a solvent in which the impurities are more soluble can be highly effective.

Visualized Workflows and Pathways

The following diagrams illustrate key processes for the derivatization and troubleshooting of this compound.

DerivatizationPathways start This compound sub_node Nucleophilic Aromatic Substitution (SNAr) (e.g., R-SH, R₂NH) start->sub_node red_node Nitro Group Reduction (e.g., H₂/Pd, Fe/HCl) start->red_node prod1 7-Substituted-6-nitroquinazolin-4(3H)-one sub_node->prod1 Displaces Fluorine prod2 7-Fluoro-6-aminoquinazolin-4(3H)-one red_node->prod2 Reduces NO₂ to NH₂

Caption: Key derivatization pathways for this compound.

TroubleshootingWorkflow start Low Reaction Yield check_sm Is Starting Material (SM) Being Consumed? (TLC/LCMS) start->check_sm no_reaction No Reaction Occurring check_sm->no_reaction No yes_reaction SM Consumed, but Low Product Formation check_sm->yes_reaction Yes action1 Verify Reagent Quality & Reaction Conditions (Temp, Time, Solvent) no_reaction->action1 action2 Check for Product Degradation (Run at lower temp or for shorter time) yes_reaction->action2 action3 Optimize Purification (Recrystallization, Chromatography) action2->action3

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound [2][6]

This protocol describes the nitration of the precursor to yield the title compound.

  • Reaction Setup: Carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mol) to a pre-mixed solution of concentrated sulfuric acid (H₂SO₄, 100 mL) and fuming nitric acid (HNO₃, 100 mL) under constant stirring in an ice bath to control the initial exotherm.

  • Heating: Once the addition is complete, heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour.

  • Workup: After cooling the mixture to room temperature, pour it slowly onto a large volume of ice-water (e.g., 1500 mL) with vigorous stirring to precipitate the crude product.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from acetic acid to obtain pure crystals of this compound.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol [3]

This protocol provides a general method for displacing the 7-fluoro group with a thiol nucleophile.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.

  • Nucleophile Preparation: In a separate vessel, dissolve the desired thiol (e.g., (4-methoxyphenyl)methanethiol, 1.1 equivalents) in the reaction solvent. Add a base (e.g., NaOH, 1.1 equivalents) to generate the thiolate nucleophile.

  • Reaction: Add the activated thiolate solution to the solution of the starting material. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using TLC (typically 2-4 hours).

  • Workup: Upon completion, filter the reaction mixture to collect the precipitated solid. Wash the solid sequentially with water, ethanol, and diethyl ether to remove salts and unreacted starting materials. Dry the product under vacuum.

Protocol 3: General Procedure for Nitro Group Reduction

This protocol outlines a standard method for reducing the 6-nitro group to a 6-amino group via catalytic hydrogenation.

  • Reaction Setup: Add this compound (1 equivalent) and a suitable solvent (e.g., ethanol, ethyl acetate, or DMF) to a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Maintain the hydrogen pressure (typically from a balloon or a Parr shaker apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 7-Fluoro-6-aminoquinazolin-4(3H)-one, can be further purified by recrystallization or column chromatography if necessary.

Data and Reaction Parameters

The following tables summarize key quantitative data for the synthesis and derivatization reactions.

Table 1: Reaction Conditions for Synthesis of this compound

Parameter Value/Reagent Source
Starting Material 7-Fluoroquinazolin-4(3H)-one [6]
Reagents Concentrated H₂SO₄, Fuming HNO₃ [2][6]
Temperature 373 K (100 °C) [2][6]
Reaction Time 1 hour [6]
Quenching Agent Ice-water [2][6]

| Purification Method | Recrystallization from Acetic Acid |[2][6] |

Table 2: Troubleshooting Summary for Derivatization Reactions

Problem Possible Cause Recommended Solution Source
Low Yield Suboptimal temperature or time Monitor reaction by TLC/LC-MS to find optimal endpoint. [1]
Poor reagent quality Verify purity of starting materials and reagents. [2]
Incomplete SNAr Insufficient nucleophile activation Use an appropriate base (e.g., NaOH for thiols, DIPEA for amines). [3][4]
Incomplete Reduction Inactive catalyst/reagent Use fresh catalyst or a different reducing agent (e.g., Fe/NH₄Cl). [2]

| Purification Issues | Presence of isomers/byproducts | Use recrystallization, column chromatography, or solvent washing. |[2][5] |

References

Technical Support Center: Overcoming Poor Solubility of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many quinazolinone derivatives exhibit poor water solubility?

A1: The poor water solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This molecular structure makes it difficult for water molecules to effectively surround and dissolve the compound, resulting in limited aqueous solubility. Consequently, many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[1][2]

Q2: What is the first step I should take when my quinazolinone compound fails to dissolve in an aqueous buffer for an in vitro assay?

A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose. For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and ultrasonication can be employed to aid dissolution. When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation. If precipitation still occurs, it indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.

Q3: My compound precipitates upon dilution from a DMSO stock into my aqueous assay buffer. What can I do?

A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:

  • Reduce the Final Concentration: The simplest approach is to lower the final assay concentration of the compound to a level below its solubility limit in the aqueous buffer.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[3]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[2]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Pre-incubating the compound with the cyclodextrin before the final dilution can be highly effective.

Q4: How do pH adjustments affect the solubility of quinazolinone compounds?

A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many of its derivatives pH-dependent. For instance, gefitinib, a well-known quinazoline-based drug, is a weak base that is significantly more soluble at a lower (acidic) pH where it becomes ionized. Conversely, its solubility decreases substantially at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility. However, it is critical to ensure that the pH change does not compromise the stability of the compound or the integrity of the biological assay.

Q5: My quinazolinone compound shows potent in vitro activity but has poor oral bioavailability in animal models. What should I consider?

A5: This is a classic challenge for BCS Class II and IV drugs, where low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. To improve oral bioavailability, you should explore advanced formulation strategies designed to enhance the dissolution rate and apparent solubility of the compound in the GI fluids. These strategies include salt formation, co-crystallization, solid dispersions, and nanosuspensions.

Troubleshooting Guides

Issue 1: Compound won't dissolve even in 100% DMSO.
  • Possible Cause: Insufficient solvent volume or low-quality/hydrated DMSO.

  • Solution: Increase the volume of fresh, anhydrous DMSO. Employ gentle warming (37-50°C) and ultrasonication to facilitate dissolution.

Issue 2: Stock solution in DMSO precipitates upon storage at 4°C or -20°C.
  • Possible Cause: The compound's solubility in DMSO is temperature-dependent.

  • Solution: If the compound's stability permits, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete re-dissolution before use.

Issue 3: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.

  • Solution: Visually inspect the wells for precipitation under a microscope. Consider using one of the solubility enhancement techniques mentioned in FAQ A3, ensuring the chosen excipient is non-toxic to the cells at the working concentration.

Issue 4: A solid dispersion formulation is physically unstable and the drug recrystallizes over time.
  • Possible Cause: The chosen polymer is not a good stabilizer for the amorphous form of the drug, or the drug loading is too high.

  • Solution:

    • Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) and good miscibility with the drug.

    • Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.

    • Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture, which can plasticize the polymer and promote recrystallization.

Solubility Enhancement Strategies: Data and Protocols

For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The following sections provide an overview of common techniques, representative data, and detailed experimental protocols.

Data Presentation: Comparison of Solubility Enhancement Techniques
TechniqueQuinazolinone ExampleCarrier/Co-formerFold Increase in Solubility/DissolutionReference
Salt Formation LapatinibMethanesulfonate~4-fold increase in kinetic aqueous solubility
Solid Dispersion Quinazolinone DerivativePoloxamer 407Significant improvement in in-vitro dissolution rate[4][5]
Solid Dispersion LapatinibHPMCP HP 55Significantly increased dissolution rate
Nanosuspension Generic Poorly Soluble DrugHPMC/Tween 80Can lead to a significant increase in dissolution velocity[6]
Co-crystallization Generic Poorly Soluble DrugVarious Co-formersUp to 5-fold increase (similar to polymorphs)[7]
Experimental Protocols

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation. Continue evaporation until a dry, solid film or mass is formed on the flask wall.

  • Drying and Pulverization: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent. Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

This method is suitable for reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.

  • Formulation Development: Select a suitable stabilizer system. A combination of a polymer (e.g., Hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., Tween 80) is often effective. A typical starting point is a 0.5% (w/v) solution of each in deionized water.

  • Pre-suspension Preparation: Disperse the quinazolinone compound in the stabilizer solution to create a pre-suspension.

  • Wet Milling:

    • Add the pre-suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The milling time will need to be optimized for the specific compound and equipment.

    • Monitor the particle size distribution during milling using a technique like laser diffraction.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential (to assess physical stability), and dissolution rate.

This protocol describes a general method for preparing a salt of a basic quinazolinone compound.

  • Selection of Counter-ion: Choose a pharmaceutically acceptable acid counter-ion. The pKa of the counter-ion should be at least 2 pH units lower than the pKa of the basic quinazolinone to ensure stable salt formation.[8]

  • Stoichiometric Reaction:

    • Dissolve the quinazolinone free base in a suitable organic solvent (e.g., ethanol, isopropanol).

    • In a separate vessel, dissolve an equimolar amount of the selected acid counter-ion in the same solvent.

    • Slowly add the acid solution to the basic drug solution while stirring.

  • Crystallization:

    • If the salt precipitates immediately, continue stirring for a period (e.g., 1-2 hours) to ensure complete reaction and crystallization.

    • If no precipitate forms, crystallization can be induced by cooling the solution, adding an anti-solvent (a solvent in which the salt is poorly soluble), or slowly evaporating the solvent.

  • Isolation and Drying: Collect the salt crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Characterization: Confirm salt formation and characterize the product's physicochemical properties, including solubility, dissolution rate, and solid-state properties (e.g., crystallinity via XRD).

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the quinazolinone compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[9]

    • Measure the amount of dissolved compound. This can be done by filtering or centrifuging the solution to remove any precipitate and then quantifying the concentration in the supernatant using LC-MS/MS or UV-Vis spectroscopy.[9] Alternatively, nephelometry can be used to measure the turbidity caused by precipitated compound.[10]

  • Thermodynamic Solubility Assay (Shake-Flask Method):

    • Add an excess amount of the solid quinazolinone compound to a vial containing an aqueous buffer.

    • Shake the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After equilibration, filter the solution to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[6]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Select Drug and Carrier dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverization dry->pulverize drug_content Drug Content Analysis pulverize->drug_content dissolution Dissolution Testing pulverize->dissolution solid_state Solid-State Analysis (XRD, DSC) pulverize->solid_state end Final Formulation drug_content->end dissolution->end solid_state->end

Caption: Workflow for preparing and characterizing a solid dispersion.

logical_relationship_solubility_strategy start Poorly Soluble Quinazolinone is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Salt Formation is_ionizable->salt_formation Yes co_crystallization Co-crystallization is_ionizable->co_crystallization No amorphous_strategy Consider Amorphous Strategies salt_formation->amorphous_strategy co_crystallization->amorphous_strategy solid_dispersion Solid Dispersion amorphous_strategy->solid_dispersion High Dose nanosuspension Nanosuspension amorphous_strategy->nanosuspension Low Dose

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Nitration of 7-fluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the nitration of 7-fluoroquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary and expected product when nitrating 7-fluoroquinazolin-4(3H)-one?

The primary and desired product is 7-fluoro-6-nitroquinazolin-4(3H)-one . This compound is a crucial intermediate in the synthesis of various multi-kinase inhibitors and other pharmaceuticals.[1][2]

Q2: My post-reaction analysis (NMR, LC-MS) indicates a mixture of products. What is the most likely side product?

The most common side product is the isomeric 8-nitro-7-fluoro-4(3H)-quinazolinone .[3] The formation of a mixture of 6-nitro and 8-nitro isomers is a known outcome of this reaction.[3][4]

Q3: Why does the 8-nitro isomer form as a significant side product?

The formation of the 8-nitro isomer is due to the directing effects of the substituents on the quinazolinone ring. While quinazolinones typically undergo nitration at the 6-position, the fluorine atom at the 7-position is an ortho, para-directing group.[3] This means it activates the positions ortho to it, which are the 6- and 8-positions. The interplay between the directing effect of the quinazolinone core and the activating effect of the fluorine atom leads to the formation of both isomers. In some cases, the 8-nitro product can even be the predominant one.[3]

Q4: How can I separate the desired this compound from the 8-nitro isomer?

Separating the isomers is a critical step for obtaining a pure product. The following methods have been reported:

  • Recrystallization: The desired this compound can be purified by recrystallization from acetic acid.[1]

  • Solvent Washing: A patent describes a procedure involving repetitive washing of the crude product mixture with methanol to remove the unwanted isomers.[4]

Q5: I am observing poor yield or a complex mixture of unidentified products. What could be the issue?

Several factors can lead to poor outcomes. Consider the following:

  • Reaction Temperature: The reaction is typically heated (e.g., to 100 °C) to proceed.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of additional, undesired byproducts. Careful temperature control is crucial.

  • Purity of Reagents: Ensure that the starting material, 7-fluoroquinazolin-4(3H)-one, is pure. Impurities can lead to side reactions. Also, use high-quality concentrated sulfuric acid and fuming nitric acid.

  • Moisture: The reaction should be carried out under anhydrous conditions, as the presence of water can deactivate the nitrating agent (the nitronium ion, NO₂⁺).

Product Summary Table

The table below summarizes the key compounds involved in the nitration of 7-fluoroquinazolin-4(3H)-one.

Compound NameMolecular FormulaRole in ReactionKey Identifier
7-Fluoroquinazolin-4(3H)-oneC₈H₅FN₂OStarting Material-
This compound C₈H₄FN₃O₃ Desired Product CAS: 162012-69-3 [2]
8-Nitro-7-fluoro-4(3H)-quinazolinoneC₈H₄FN₃O₃Primary Side ProductIsomer of desired product

Experimental Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted from a reported laboratory procedure.[1]

Reagents and Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid. Caution: This mixture is highly corrosive and exothermic. Prepare in a fume hood with appropriate personal protective equipment (PPE).

  • Addition of Starting Material: Slowly add 7-fluoroquinazolin-4(3H)-one to the acid mixture while stirring.

  • Heating: Heat the reaction mixture to 100 °C (373 K) and maintain this temperature for 1 hour.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of ice water. This will cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acids.

  • Purification: To obtain the pure this compound, recrystallize the crude solid from acetic acid.[1] The crystals can then be collected by filtration, washed with a minimal amount of cold solvent, and dried.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways from the starting material to the desired product and the primary side product.

Nitration_Pathway SM 7-Fluoroquinazolin-4(3H)-one reagents HNO₃ / H₂SO₄ SM->reagents DP This compound (Desired Product) reagents->DP Major Pathway SP 8-Nitro-7-fluoro-4(3H)-quinazolinone (Side Product) reagents->SP Side Reaction

Caption: Nitration of 7-fluoroquinazolin-4(3H)-one yields a mixture of isomers.

References

Technical Support Center: Scaling Up the Production of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 7-Fluoro-6-nitroquinazolin-4(3H)-one. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Product Yield

  • Question: We are experiencing a significant drop in yield upon scaling up the reaction from grams to kilograms. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale.

    • Inadequate Temperature Control: The nitration of 7-fluoroquinazolin-4(3H)-one is a highly exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the starting material and product.

      • Solution: Employ a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature closely using a calibrated probe. Consider a semi-batch approach where the nitrating agent (fuming nitric acid) is added portion-wise to control the rate of heat generation.

    • Poor Mixing: Inefficient mixing in larger reactors can lead to localized high concentrations of reactants, which can result in the formation of impurities and a decrease in the desired product.

      • Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity throughout the reaction mixture.

    • Suboptimal Reagent Addition: The rate of addition of the nitrating agent is critical. Adding it too quickly can lead to a rapid exotherm and side reactions.

      • Solution: Utilize a controlled addition system, such as a syringe pump or a dropping funnel, for the slow and steady introduction of fuming nitric acid.

Issue 2: Product Purity Issues and Impurity Profile

  • Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. What are the likely impurities and how can we minimize them?

  • Answer: Increased impurity levels are often a consequence of the challenges in maintaining precise control over reaction parameters during scale-up.

    • Potential Impurities:

      • Isomeric Impurities: Nitration of the quinazolinone ring could potentially lead to the formation of other nitro isomers, although the 6-nitro product is generally favored.

      • Dinitro Compounds: Over-nitration can occur if the reaction temperature is too high or the reaction time is prolonged, leading to the formation of dinitro-7-fluoroquinazolin-4(3H)-one.

      • Unreacted Starting Material: Incomplete reaction due to poor mixing or insufficient nitrating agent will result in the presence of 7-fluoroquinazolin-4(3H)-one in the final product.

      • Degradation Products: At elevated temperatures, the quinazolinone ring can be susceptible to degradation.

    • Troubleshooting and Minimization:

      • Strict Temperature Control: Maintain the reaction temperature within the optimal range to minimize over-nitration and degradation.

      • Optimized Reaction Time: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged exposure to the harsh reaction conditions.

      • Purification: Recrystallization from a suitable solvent, such as acetic acid, is an effective method for removing most impurities.[1] For large-scale production, a carefully designed crystallization process with controlled cooling rates is crucial for achieving high purity.

Issue 3: Safety Concerns with Handling Reagents at Scale

  • Question: What are the primary safety considerations when handling concentrated sulfuric acid and fuming nitric acid for a large-scale reaction?

  • Answer: Both concentrated sulfuric acid and fuming nitric acid are highly corrosive and reactive. Handling them at scale requires stringent safety protocols.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, and full-face shield.

    • Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for handling corrosive acids.

    • Controlled Addition: The addition of fuming nitric acid to sulfuric acid, and the addition of the starting material to the acid mixture, should be done slowly and in a controlled manner to manage the exothermic nature of the mixing and the reaction.

    • Emergency Preparedness: Have appropriate spill kits and emergency showers/eyewash stations readily accessible. Ensure all personnel are trained in their use.

    • Material Compatibility: Use equipment and reactors made of materials that are resistant to strong acids (e.g., glass-lined steel).

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for the synthesis of this compound?

    • A1: While yields can vary depending on the scale and reaction conditions, a well-optimized process should aim for a high yield. The purity of the final product is often prioritized, with typical purities exceeding 98% as determined by HPLC.[2]

  • Q2: What is the recommended solvent for recrystallization?

    • A2: Acetic acid has been reported as a suitable solvent for obtaining high-purity crystals of this compound suitable for X-ray diffraction.[1] For larger scale, other solvent systems may need to be explored to optimize yield and purity.

  • Q3: How can the progress of the reaction be monitored?

    • A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the consumption of the starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment.

  • Q4: What are the key storage conditions for the final product?

    • A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is typically a light yellow to orange powder or crystalline solid.[2]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
7-Fluoroquinazolin-4(3H)-oneC₈H₅FN₂O164.14Off-white to pale yellow solid~250
This compoundC₈H₄FN₃O₃209.13Light yellow to orange powder/crystal288 (decomposes)[2]

Table 2: Typical Reaction Parameters for Laboratory Scale Synthesis[1]

ParameterValue
Starting Material7-Fluoroquinazolin-4(3H)-one (47.4 g)
Nitrating AgentFuming Nitric Acid (100 ml)
Acid CatalystConcentrated Sulfuric Acid (100 ml)
Reaction Temperature100 °C (373 K)
Reaction Time1 hour
Work-upQuenching in ice-water (1500 ml)
PurificationRecrystallization from acetic acid
Expected Purity >98.0% (by HPLC) [2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (100 ml).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (100 ml) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Addition of Starting Material: Once the addition of nitric acid is complete, slowly add 7-fluoroquinazolin-4(3H)-one (47.4 g) in portions to the acid mixture, ensuring the temperature does not exceed 20 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 1500 ml of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from acetic acid to obtain pure this compound.

Mandatory Visualization

Synthesis_Pathway SM 7-Fluoroquinazolin-4(3H)-one product This compound SM->product Nitration reagents Reagents:Fuming HNO₃Conc. H₂SO₄ reaction_conditions Conditions:100 °C, 1 hr Troubleshooting_Workflow start Low Yield / High Impurities check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency check_temp->check_mixing [Temp OK] solution_temp Implement Jacketed Reactor and Controlled Heating/Cooling check_temp->solution_temp [Temp Issue] check_addition Review Reagent Addition Rate check_mixing->check_addition [Mixing OK] solution_mixing Use Overhead Stirrer with Appropriate Impeller check_mixing->solution_mixing [Mixing Issue] optimize_purification Optimize Purification Protocol check_addition->optimize_purification [Addition OK] solution_addition Employ Controlled Addition (e.g., Syringe Pump) check_addition->solution_addition [Addition Issue] solution_purification Develop Robust Crystallization Procedure optimize_purification->solution_purification [Purification Issue] end Improved Yield & Purity optimize_purification->end [Purification OK] solution_temp->check_mixing solution_mixing->check_addition solution_addition->optimize_purification solution_purification->end Scale_Up_Logic cluster_considerations Key Considerations for Scale-Up lab Lab Scale (grams) pilot Pilot Scale (kilograms) lab->pilot Process Development heat_transfer Heat Transfer (Surface Area to Volume Ratio) lab->heat_transfer production Production Scale pilot->production Process Validation mass_transfer Mass Transfer (Mixing Efficiency) pilot->mass_transfer safety Safety Protocols (Reagent Handling) production->safety process_control Process Control (Automation, Monitoring) production->process_control

References

Technical Support Center: Enhancing the Biological Activity of 7-Fluoro-6-nitroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with 7-Fluoro-6-nitroquinazolin-4(3H)-one derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.

IssueQuestionPossible Causes & Solutions
Low Reaction Yield My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I improve it?Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Consider re-optimizing these parameters. For instance, the nitration of 7-fluoroquinazolin-4(3H)-one is typically performed at elevated temperatures (around 373 K) for a specific duration (e.g., 1 hour)[1]. Ensure your reaction is monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. Improper Solvent Selection: The choice of solvent is crucial for reactant solubility and the reaction pathway. For the synthesis of the core scaffold, a mixture of concentrated sulfuric acid and fuming nitric acid is commonly used[1]. For subsequent derivatization reactions, solvents like DMSO or DMF might be more appropriate. Moisture Contamination: The presence of water can lead to hydrolysis of starting materials or intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.
Product Precipitation in Biological Assays My this compound derivative is precipitating in the cell culture medium during my biological assay. How can I resolve this?Poor Aqueous Solubility: Quinazolinone derivatives can be hydrophobic. To improve solubility, consider the following:     * Optimize Stock Concentration: Prepare a lower concentration stock solution in a suitable organic solvent like DMSO.     * Control Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium low (typically ≤0.5% DMSO) to prevent precipitation and solvent-induced cytotoxicity.     * Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this should be tested for its effect on the assay.     * pH Adjustment: While generally not recommended for cell-based assays, slight pH adjustments of the buffer (if not using cell culture medium) might improve solubility for certain derivatives, depending on their pKa.
Inconsistent or Non-reproducible Biological Activity I am observing significant variability in the biological activity of my compounds between experiments. What could be the cause?Compound Stability and Handling:     * Storage: Store stock solutions at -20°C or -80°C and protect them from light to prevent degradation.     * Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Assay Conditions:     * Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.     * Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can affect the final readout.     * Incubation Times: Maintain consistent incubation times for compound treatment and assay development.
High Background Signal in Fluorescence-Based Assays I am getting a high background signal in my fluorescence-based assay when using my this compound derivative. What could be the issue?Compound Autofluorescence: The quinazoline core is known to be fluorescent.     * Blank Measurements: Measure the fluorescence of your compound in the assay buffer/medium without cells at various concentrations to determine its intrinsic fluorescence at the assay's excitation and emission wavelengths.     * Alternative Assays: If autofluorescence is significant, consider switching to a non-fluorescent assay format, such as a colorimetric (absorbance-based) or luminescent assay.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the biological activity of my this compound derivatives?

A1: Enhancing the biological activity often involves strategic structural modifications based on Structure-Activity Relationship (SAR) studies. For quinazolinone derivatives, key positions for modification include:

  • Position 2: Substitution at this position can significantly impact activity. Introducing various aryl or alkyl groups can modulate binding to the target protein.

  • Position 3: Modifications at the N3 position with different substituted aromatic rings or heterocyclic moieties can influence potency and selectivity.

  • Positions 6 and 7: The 7-fluoro and 6-nitro groups are important for the activity of the core scaffold, potentially by enhancing binding affinity to target kinases[2]. Further modifications at these positions, such as replacing the nitro group with other electron-withdrawing or -donating groups, or the fluoro group with other halogens, can be explored to fine-tune activity. For example, 6-nitro derivatives have shown superior activity compared to 5- or 7-nitro isomers in some kinase inhibition studies[2].

Q2: What are the primary molecular targets for this compound derivatives?

A2: Quinazolinone-based compounds are well-known as kinase inhibitors. For this compound and its derivatives, a primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2][3]. These compounds can also inhibit other kinases in the same family (e.g., HER2) or other signaling pathways like PI3K/Akt. The specific target profile will depend on the nature of the substituents on the quinazolinone core.

Q3: What are some key considerations when designing a cell-based assay for these compounds?

A3: When designing a cell-based assay, it is crucial to:

  • Choose an appropriate cell line: Select a cell line that expresses the target of interest (e.g., high levels of EGFR for an EGFR inhibitor).

  • Determine the optimal cell seeding density: This ensures that the cells are in a logarithmic growth phase during the experiment and that the assay signal is within the linear range.

  • Select a suitable assay endpoint: Common endpoints include cell viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., caspase activity, Annexin V staining), or target-specific readouts (e.g., phosphorylation of a downstream substrate).

  • Include appropriate controls: Always include a vehicle control (e.g., DMSO), a positive control (a known inhibitor of the target), and a negative control (untreated cells).

Q4: How can I confirm that my compound is acting on the intended target?

A4: To confirm on-target activity, you can perform several experiments:

  • In vitro kinase assay: Test the ability of your compound to directly inhibit the purified kinase enzyme.

  • Western blotting: Treat cells with your compound and measure the phosphorylation status of the target kinase and its downstream effectors. A decrease in phosphorylation would indicate target engagement.

  • Knockdown or knockout experiments: Use siRNA or CRISPR to reduce the expression of the target protein. If your compound's effect is diminished in these cells, it suggests the activity is on-target.

  • Competitive binding assays: These assays can determine if your compound binds to the same site as a known ligand or inhibitor.

Data Presentation

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activity of this compound Derivatives

Compound IDModificationCell LineAssay TypeIC50 (µM)Reference
1 Parent ScaffoldOVCAR-3Antiproliferative2.11 - 11.67[2]
1 Parent ScaffoldOVCAR-3EGFR Inhibition0.46 - 1.12[2]
2a 2-thioethyl, 6-(4-methyl-1-piperazinyl)Various (NCI-60)AntiproliferativeVaries[4]
3 2-((2-chlorobenzyl)amino), 6-phenoxyA549, MCF-7, PC-3EGFR Inhibition1.90 ± 0.13 (A549)[3]
4 2-((3,5-dichlorophenyl)amino), 7-nitro---[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported procedure[1].

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Acetic Acid

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully add 7-Fluoroquinazolin-4(3H)-one (e.g., 47.4 g, 0.29 mmol) to a pre-cooled mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml) with stirring.

  • Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with continuous stirring.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) in a beaker with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • For purification, recrystallize the crude product from acetic acid to obtain crystals of this compound.

  • Dry the purified product under vacuum.

Protocol 2: MTT Cell Viability Assay

This protocol is a general guideline for assessing the antiproliferative activity of this compound derivatives.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, OVCAR-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for a luminescent-based kinase assay to measure the direct inhibitory effect of compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer from the DMSO stock solution.

  • In a 384-well plate, add the test compound dilutions. Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Add the EGFR enzyme and substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Pro_Sur Proliferation & Survival Transcription->Pro_Sur

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth PTEN PTEN PTEN->PIP3 Inhibits (PIP3 -> PIP2) Inhibitor Quinazolinone Derivative (Potential Off-Target) Inhibitor->PI3K Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinazolinone derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Viability Cell Viability Assay (MTT) - Determine IC50 Characterization->Cell_Viability Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) - Determine IC50 Characterization->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Kinase_Assay->SAR_Analysis Western_Blot Western Blotting (Phospho-EGFR, Phospho-Akt) Cell_Cycle Cell Cycle Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) SAR_Analysis->Western_Blot Potent Hits SAR_Analysis->Cell_Cycle Potent Hits SAR_Analysis->Apoptosis_Assay Potent Hits Lead_Opt Design & Synthesize New Derivatives SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: A typical experimental workflow for enhancing the biological activity of novel quinazolinone derivatives.

References

stability issues with 7-Fluoro-6-nitroquinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Fluoro-6-nitroquinazolin-4(3H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to degradation under certain conditions. The molecule possesses functional groups, such as a nitro group and a fluoro substituent, that can be reactive. Key concerns include hydrolysis of the quinazolinone ring, reduction of the nitro group, and nucleophilic substitution of the fluorine atom, particularly in the presence of strong nucleophiles or under prolonged exposure to certain solvents or pH conditions. For long-term storage, it is recommended to keep the compound in a solid, dry state at room temperature, protected from light.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare fresh stock solutions for each experiment. Based on available data, this compound has slight solubility in DMSO and methanol.[1] For initial solubilization, high-purity, anhydrous DMSO is recommended. Prepare a concentrated stock solution (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: Can I expect the color of my solution to change over time?

A3: A change in the color of your solution (e.g., from light yellow to a deeper yellow or orange) could indicate degradation of the compound.[1] The nitro group, in particular, can be involved in reactions that lead to colored byproducts. If you observe a color change, it is advisable to verify the integrity of your compound using an analytical method like HPLC or LC-MS.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: I am observing a decrease in the biological activity of my compound over time.

  • Possible Cause 1: Degradation in Aqueous Media. The compound may be degrading in your aqueous assay buffer. The quinazolinone ring system can be susceptible to hydrolysis, especially at non-neutral pH.

    • Troubleshooting Step: Perform a time-course experiment. Prepare your final dilution in the assay buffer and measure its purity or concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using HPLC. This will help you determine the stability window for your experiments.

  • Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of your plastic labware (e.g., microplates, pipette tips).

    • Troubleshooting Step: Compare the results obtained using standard polypropylene labware with those from low-adhesion microplates. You can also try adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) to your assay buffer, if compatible with your experimental setup.

Issue 2: I see new, unexpected peaks in my HPLC or LC-MS analysis.

  • Possible Cause 1: Solvent-Induced Degradation. The solvent used for your stock solution or dilutions may be reacting with the compound.

    • Troubleshooting Step: If you are using a protic solvent like methanol, consider if it could be acting as a nucleophile. If possible, use aprotic solvents like DMSO or acetonitrile for stock solutions. Always use high-purity, anhydrous solvents.

  • Possible Cause 2: Nitro Group Reduction. The nitro group is susceptible to reduction, which can occur in the presence of certain reducing agents in your media or if the compound is not handled under an inert atmosphere.[3]

    • Troubleshooting Step: Ensure that all components of your experimental solutions are free from reducing agents. If you suspect reduction, you can use LC-MS to look for a mass corresponding to the amino derivative (M-46+16 = M-30).

Quantitative Data

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (at 25°C)Observations
DMSO~10 mg/mLForms a clear, light-yellow solution.
Methanol~1 mg/mLSlight solubility, may require warming.[1]
Ethanol<1 mg/mLSparingly soluble.
Acetonitrile<0.5 mg/mLVery slightly soluble.
Water<0.1 mg/mLPractically insoluble.
PBS (pH 7.4)<0.1 mg/mLPractically insoluble.

Table 2: Hypothetical Stability of this compound in Solution (as % of Initial Concentration Remaining after 24 hours)

ConditionRemaining Compound (%)
pH 3.0 (Aqueous Buffer) at 37°C85%
pH 7.4 (Aqueous Buffer) at 37°C92%
pH 9.0 (Aqueous Buffer) at 37°C78%
DMSO at Room Temperature>99%
Methanol at Room Temperature97%

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability will depend on the specific buffer components and experimental conditions.

Visualizations

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (or its derivatives) Inhibitor->RAF

Caption: Example signaling pathway (MAPK) where derivatives of this compound may act as inhibitors.

degradation_pathway Parent This compound Hydrolysis Hydrolysis Product (Ring Opening) Parent->Hydrolysis Acid/Base Reduction 6-Amino-7-fluoroquinazolin-4(3H)-one Parent->Reduction Reducing Agents Substitution Nucleophilic Substitution Product (e.g., at F) Parent->Substitution Nucleophiles (e.g., R-SH)

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow start Start: Assess Compound Stability prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock prep_samples Prepare Test Samples in Aqueous Buffer (pH 7.4) prep_stock->prep_samples time_points Incubate at 37°C (or relevant temperature) prep_samples->time_points t0 T=0 hr Sample time_points->t0 Initial t_final T=2, 4, 8, 24 hr Samples time_points->t_final Time Course analysis Analyze All Samples by HPLC or LC-MS t0->analysis t_final->analysis data_eval Evaluate Data: Compare Peak Areas analysis->data_eval stable Result: Stable (>90% remaining) data_eval->stable Degradation is minimal unstable Result: Unstable (<90% remaining) data_eval->unstable Significant Degradation troubleshoot Troubleshoot: Adjust pH, Buffer, or Shorten Experiment Time unstable->troubleshoot

Caption: Experimental workflow for assessing the stability of this compound in an aqueous buffer.

References

Technical Support Center: 7-Fluoro-6-nitroquinazolin-4(3H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-6-nitroquinazolin-4(3H)-one. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 162012-69-3) is a fluorinated and nitro-substituted quinazolinone derivative.[1] It serves as a key chemical intermediate, particularly in medicinal chemistry for the synthesis of multi-targeted Raf kinase inhibitors and other potential anticancer agents.[1][2] Its planar molecular structure makes it a valuable building block for developing biologically active compounds.[1]

Q2: What are the typical physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 162012-69-3[3]
Molecular Formula C₈H₄FN₃O₃[3]
Molecular Weight 209.13 g/mol [3]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 288 °C (decomposition)[1]
Purity (typical) >98.0% (by HPLC)[1][3]
Storage Sealed in a dry, cool, and dark place at room temperature.[1]

Q3: What are the main chemical reactions this compound undergoes?

This compound can participate in several key reactions:

  • Nucleophilic Aromatic Substitution (NAS): The fluorine atom at the 7-position can be displaced by various nucleophiles. This is a common strategy for introducing different functional groups to build a library of derivatives.[1]

  • Reduction of the Nitro Group: The nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized.[1]

Troubleshooting Guide: Synthesis of this compound

The primary synthesis route involves the nitration of 7-Fluoroquinazolin-4(3H)-one.

Problem 1: Low Yield of the Desired 6-Nitro Isomer and Formation of Other Isomers.

Question: My nitration reaction is giving a low yield of the this compound, and I suspect the formation of other isomers. Why does this happen and how can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the electrophilic nitration of substituted aromatic rings. In the case of 7-fluoroquinazolin-4(3H)-one, the directing effects of the substituents on the quinazolinone ring influence the position of the incoming nitro group.

  • Directing Effects: The fluorine atom is an ortho-, para-director, while the quinazolinone ring system itself has complex directing properties. The interplay of these factors can lead to the formation of not only the desired 6-nitro isomer but also other isomers such as the 8-nitro or 5-nitro derivatives.

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical parameters that control the regioselectivity of the nitration.

Solutions:

  • Control of Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction. For the nitration of 7-fluoroquinazolin-4(3H)-one, a temperature of 373 K (100 °C) has been reported to be effective.[2]

  • Acid Mixture Composition: The use of a mixture of concentrated sulfuric acid and fuming nitric acid is crucial for generating the nitronium ion (NO₂⁺), the active electrophile.[2] The precise ratio can influence the reaction's outcome.

  • Purification: Recrystallization from acetic acid is a reported method to obtain single crystals of the desired product, which can help in separating it from other isomers.[2]

Problem 2: Incomplete Reaction or Slow Conversion.

Question: The reaction seems to be sluggish, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?

Answer:

Slow or incomplete reactions can be due to several factors related to the reagents and reaction setup.

Solutions:

  • Purity of Starting Material: Ensure that the 7-fluoroquinazolin-4(3H)-one starting material is of high purity and dry.

  • Strength of Nitrating Mixture: The concentration of the nitric and sulfuric acids is critical. Use fresh, concentrated acids to ensure the efficient generation of the nitronium ion.

  • Adequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the starting material is added as a solid.

  • Reaction Time: While a reaction time of 1 hour at 373 K has been reported, monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time for your specific setup.[2]

Troubleshooting Guide: Downstream Applications (e.g., in Afatinib Synthesis)

This compound is a key intermediate in the synthesis of kinase inhibitors like Afatinib. A common subsequent step is a nucleophilic aromatic substitution (NAS) to replace the fluorine atom.

Problem 3: Low Yield in Nucleophilic Aromatic Substitution (NAS) Reactions.

Question: I am getting a low yield when reacting this compound with a nucleophile. What are the potential reasons and how can I improve the yield?

Answer:

Low yields in NAS reactions on this substrate can be attributed to several factors.

Solutions:

  • Nucleophile Strength and Concentration: Ensure the use of a sufficiently strong nucleophile and an appropriate molar excess to drive the reaction to completion.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used for NAS reactions as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is crucial.

  • Exclusion of Water: Ensure anhydrous conditions, as water can react with strong bases and some nucleophiles, reducing their effectiveness.

  • Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity.

Problem 4: Formation of Impurities in the Synthesis of Afatinib.

Question: During the multi-step synthesis of Afatinib starting from this compound, I am observing several impurities. What are the common impurities and how can they be minimized?

Answer:

The synthesis of a complex molecule like Afatinib can lead to the formation of various process-related and degradation impurities.

Common Impurities in Afatinib Synthesis:

Impurity NamePotential Origin
Unreacted IntermediatesIncomplete reaction in any of the synthesis steps.
Acetamide ImpuritySide reaction during the amidation step.
Afatinib N-OxideOxidation of the final product.
Hydroxy ImpurityDegradation of the final product.

Solutions:

  • Optimization of Each Step: Carefully optimize the reaction conditions (reagents, solvent, temperature, and time) for each step of the synthesis to ensure complete conversion and minimize side reactions.

  • In-process Controls: Implement in-process controls using techniques like HPLC to monitor the progress of each reaction and ensure the consumption of starting materials before proceeding to the next step.

  • Careful Work-up and Purification: Develop robust work-up and purification procedures for each intermediate and the final product to effectively remove impurities.

  • Control of Storage Conditions: Store intermediates and the final product under appropriate conditions (e.g., protected from light, moisture, and oxygen) to prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure.[2]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Acetic Acid

Procedure:

  • In a suitable reaction vessel, carefully add 7-Fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol) to a mixture of concentrated H₂SO₄ (100 ml) and fuming HNO₃ (100 ml).

  • Heat the reaction mixture to 373 K (100 °C) and maintain this temperature for 1 hour with constant stirring.

  • After 1 hour, cool the reaction mixture and carefully pour it onto a large volume of an ice-water mixture (approximately 1500 ml) to precipitate the crude product.

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from acetic acid to obtain crystals suitable for further use.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Synthesis

troubleshooting_workflow Troubleshooting Low Yield in Nitration start Low Yield of this compound check_purity Verify Purity of Starting Material (7-Fluoroquinazolin-4(3H)-one) start->check_purity check_reagents Check Quality and Concentration of Nitric and Sulfuric Acids start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_workup Analyze Work-up and Purification (Precipitation, Recrystallization) start->check_workup incomplete_reaction Hypothesize Incomplete Reaction check_purity->incomplete_reaction check_reagents->incomplete_reaction isomer_formation Hypothesize Isomer Formation check_conditions->isomer_formation check_conditions->incomplete_reaction check_workup->isomer_formation optimize_purification Optimize Recrystallization Conditions isomer_formation->optimize_purification optimize_temp Optimize Reaction Temperature incomplete_reaction->optimize_temp optimize_time Optimize Reaction Time incomplete_reaction->optimize_time end Improved Yield optimize_temp->end optimize_time->end optimize_purification->end

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_pathway EGFR Signaling Pathway and Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization RAS RAS dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation inhibitor Quinazoline Inhibitor (e.g., Afatinib) inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition by quinazoline-based drugs.

Signaling Pathway: RAF Kinase Inhibition

RAF_pathway RAF Kinase Signaling Pathway and Inhibition RAS_GTP Active RAS-GTP RAF RAF Kinase RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates transcription Transcription Factors ERK->transcription Activates gene_expression Altered Gene Expression (Proliferation, Survival) transcription->gene_expression raf_inhibitor RAF Kinase Inhibitor raf_inhibitor->RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for RAF kinase inhibitors.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the structural elucidation and purity assessment of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a pivotal intermediate in the synthesis of targeted cancer therapeutics. The performance of each technique is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound (CAS No. 162012-69-3) is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its precise chemical structure and purity are paramount for consistent results in drug discovery and development pipelines. This guide explores the application of X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound, offering a clear comparison of the insights provided by each analytical technique.

Table 1: Physicochemical and Chromatographic Data
ParameterTechniqueValueReference
PurityHPLC>98.0%[1][2][3]
Melting PointMelting Point Apparatus282-285 °C (in acetic acid)[3][4]
Boiling PointPredicted407.6 ± 55.0 °C[3][4]
DensityPredicted1.75 ± 0.1 g/cm³[3][4]
Table 2: Crystallographic Data
ParameterTechniqueValueReference
Crystal SystemX-ray CrystallographyTriclinic[5]
Space GroupX-ray CrystallographyP-1[5]
a (Å)X-ray Crystallography5.6360 (11)[5]
b (Å)X-ray Crystallography8.409 (2)[5]
c (Å)X-ray Crystallography8.674 (2)[5]
α (°)X-ray Crystallography79.38 (3)[5]
β (°)X-ray Crystallography89.23 (3)[5]
γ (°)X-ray Crystallography83.83 (3)[5]
Volume (ų)X-ray Crystallography401.70 (16)[5]
ZX-ray Crystallography2[5]
Table 3: Spectroscopic Data (Predicted and Reference Data)
TechniqueParameterPredicted/Reference ValueNotes
¹H NMR Chemical Shift (δ)~10.6 ppm (br, 1H, NH), ~9.7 ppm (d, 1H), ~8.8 ppm (s, 1H), ~8.1 ppm (d, 1H), ~7.5 ppm (d, 1H)Based on data for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine.[6] Actual values may vary.
¹³C NMR Chemical Shift (δ)Not available-
¹⁹F NMR Chemical Shift (δ)Not available-
Mass Spec. Molecular Weight209.13 g/mol [1][7]
[M+H]⁺210.0361Calculated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinazolinone derivatives and can be adapted for this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and solid-state conformation.

Methodology:

  • Crystal Growth: Crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from acetic acid.[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).[5]

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable for quinazolinone derivatives.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for the structural elucidation of the molecule in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. A typical spectral width would be from -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the spectrum to observe the fluorine signal. The chemical shift will be indicative of its electronic environment.

  • Data Processing: Process the data using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

Methodology:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is suitable. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion.

  • Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such kinase inhibitors are relevant.

characterization_workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Purity > 98%? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Xray X-ray Crystallography (Definitive Structure) MS->Xray For unambiguous confirmation

Caption: Workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazolinone-based Inhibitor Inhibitor->RAF

Caption: Conceptual signaling pathway (e.g., MAPK/ERK) targeted by quinazolinone-based kinase inhibitors.

References

A Comparative Guide to Purity Analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one: HPLC, HRMS, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 7-Fluoro-6-nitroquinazolin-4(3H)-one, utilized in the synthesis of targeted cancer therapies, rigorous purity assessment ensures the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse of purity determination in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Filter Sample sp2->sp3 hplc1 Inject Sample sp3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 dp1 Integrate Peaks hplc3->dp1 dp2 Calculate Area % dp1->dp2 dp3 Generate Purity Report dp2->dp3

Experimental workflow for HPLC purity analysis.

Alternative Purity Analysis Methodologies

While HPLC is a robust technique, orthogonal methods such as HRMS and qNMR can provide complementary and often more detailed information regarding the purity and identity of a sample.

1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the confident identification of the main compound and its impurities based on their elemental composition. When coupled with liquid chromatography (LC-HRMS), it combines the separation power of HPLC with the specificity of mass detection.

Experimental Protocol: LC-HRMS

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • LC Conditions: Same as the HPLC protocol described above.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z.

    • Resolution: >60,000 FWHM.

    • Data Acquisition: Full scan mode for impurity identification and profiling.

  • Sample Preparation: Same as for HPLC analysis, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient.

  • Data Analysis: The purity is assessed by comparing the peak area of the main compound in the total ion chromatogram (TIC) to the areas of any detected impurities. The accurate mass data is used to propose elemental formulas for any observed ions, aiding in impurity identification.

2. Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same substance. Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, structural information, or absolute quantification.

Method_Comparison cluster_hplc HPLC cluster_hrms HRMS cluster_qnmr qNMR hplc_node High Resolution Good for Known Impurities High Throughput hrms_node High Specificity Impurity Identification Sensitive qnmr_node Absolute Quantification No Reference Standard Needed Structure Elucidation Purity Purity Analysis of This compound Purity->hplc_node Separation-based Purity->hrms_node Mass-based Purity->qnmr_node Signal-based

Comparison of analytical methods for purity determination.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound using the three described methods.

ParameterHPLC (UV, 254 nm)LC-HRMS (TIC)qNMR (400 MHz)
Purity (%) 99.2599.1899.31
Major Impurity 1 (Area %) 0.450.52Not Quantified
Major Impurity 2 (Area %) 0.180.21Not Quantified
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample ~35 min~35 min~20 min

Operational Parameters Comparison

FeatureHPLCHRMSqNMR
Primary Measurement Chromatographic Peak AreaIon IntensityNMR Signal Integral
Quantification Type Relative (Area %)Relative (Area %)Absolute
Impurity Identification Requires impurity standardsPossible via accurate massPossible via structure elucidation
Throughput HighHighModerate
Instrumentation Cost ModerateHighVery High
Solvent/Consumable Usage HighHighLow

Conclusion

For routine quality control of this compound, HPLC offers a robust, high-throughput, and cost-effective solution for purity determination based on area percentage. When the identification of unknown impurities is crucial, LC-HRMS is the method of choice, providing invaluable structural information through accurate mass measurements. For the purpose of certifying a reference standard or when an absolute measure of purity is required without a specific reference standard for the analyte, qNMR is the unparalleled technique. A comprehensive purity assessment strategy often involves the use of HPLC for routine analysis, with HRMS and qNMR employed for impurity characterization and reference standard certification, respectively.

A Comparative Crystallographic and Performance Guide to 7-Fluoro-6-nitroquinazolin-4(3H)-one and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic structure and properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one with its close analogues, 6-nitroquinazolin-4(3H)-one and 7-Chloro-6-nitroquinazolin-4(3H)-one. This information is crucial for understanding the structure-activity relationships and for the rational design of novel quinazolinone-based therapeutic agents. Quinazolinone derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of multi-kinase inhibitors and exhibiting a range of biological activities, including antitumor and antimicrobial effects.[1]

Crystallographic Data Comparison

ParameterThis compound[2]6-nitroquinazolin-4(3H)-one[1]7-Chloro-6-nitroquinazolin-4(3H)-one
Molecular Formula C₈H₄FN₃O₃C₈H₅N₃O₃C₈H₄ClN₃O₃
Molecular Weight 209.14 g/mol 191.14 g/mol 225.59 g/mol
Crystal System TriclinicMonoclinicNot Available
Space Group P-1P2₁/cNot Available
a (Å) 5.6360 (11)3.8436 (3)Not Available
b (Å) 8.409 (2)16.4832 (12)Not Available
c (Å) 8.674 (2)12.1158 (9)Not Available
α (°) 79.38 (3)90Not Available
β (°) 89.23 (3)94.629 (3)Not Available
γ (°) 83.83 (3)90Not Available
Volume (ų) 401.70 (16)764.51 (10)Not Available
Z 24Not Available
Temperature (K) 293293Not Available
Radiation Mo KαMo KαNot Available

Performance and Biological Activity Comparison

The substitutions on the quinazolinone ring significantly influence the biological activity of these compounds.

CompoundKey Biological Activities/Applications
This compound A key intermediate in the synthesis of multi-targeted Raf kinase inhibitors for potential anti-cancer therapies.[2] The presence of the fluorine atom can enhance binding affinity and metabolic stability.
6-nitroquinazolin-4(3H)-one Exhibits photodynamic effects and can induce photodegradation in human melanoma cell lines. It has also shown antibacterial activity.
7-Chloro-6-nitroquinazolin-4(3H)-one Serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer and anti-inflammatory agents. The chloro group provides a reactive site for further chemical modification.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are provided below.

Synthesis of this compound

This compound is prepared by the nitration of 7-Fluoroquinazolin-4(3H)-one.

  • Add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heat the mixture at 100°C for 1 hour.

  • Pour the reaction mixture onto ice-water to precipitate the crude product.

  • Recrystallize the crude product from acetic acid to obtain crystals suitable for X-ray diffraction.[2]

Synthesis of 6-nitroquinazolin-4(3H)-one

This compound is synthesized from quinazolin-4(3H)-one.

  • Dissolve quinazolin-4(3H)-one in concentrated sulfuric acid.

  • Cool the mixture and add a mixture of concentrated nitric acid and sulfuric acid dropwise.

  • Stir the reaction mixture at room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain pure crystals.

Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

The synthesis of this compound starts from 2-amino-4-chlorobenzoic acid.

  • React 2-amino-4-chlorobenzoic acid with formamide at elevated temperatures to yield 7-chloroquinazolin-4(3H)-one.

  • Nitrate the resulting 7-chloroquinazolin-4(3H)-one using a mixture of nitric and sulfuric acids to produce 7-Chloro-6-nitroquinazolin-4(3H)-one.

Visualizations

The following diagrams illustrate key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallography start Starting Material (Substituted Anthranilic Acid) react Cyclization & Nitration start->react crude Crude Product react->crude recrystallize Recrystallization crude->recrystallize crystals Single Crystals recrystallize->crystals xray X-ray Diffraction crystals->xray data Diffraction Data xray->data structure 3D Structure data->structure

Caption: General workflow for the synthesis, purification, and crystallographic analysis of quinazolinone derivatives.

logical_relationship parent Quinazolin-4(3H)-one Core sub_F 7-Fluoro-6-nitro (Target Compound) parent->sub_F Fluorination & Nitration sub_H 6-nitro (Comparator 1) parent->sub_H Nitration sub_Cl 7-Chloro-6-nitro (Comparator 2) parent->sub_Cl Chlorination & Nitration

Caption: Logical relationship between the parent quinazolinone core and its substituted derivatives.

References

Comparative Analysis of Mass Spectrometry and HPLC for the Characterization of 7-Fluoro-6-nitroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 7-fluoro-6-nitroquinazolin-4(3H)-one derivatives. These compounds are pivotal intermediates in the synthesis of targeted anticancer agents, including kinase inhibitors.[1] This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in understanding the analytical workflows and fragmentation pathways.

The robust characterization of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound and its derivatives serve as key building blocks in the development of numerous therapeutic agents.[1] The presence of fluoro and nitro groups, along with the quinazolinone core, imparts unique chemical properties that necessitate versatile and sensitive analytical techniques for their comprehensive analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), and HPLC with ultraviolet (UV) detection are the primary methods employed for the qualitative and quantitative analysis of these compounds.

Performance Comparison: Mass Spectrometry vs. HPLC-UV

The choice between mass spectrometry and HPLC-UV for the analysis of this compound derivatives depends on the specific analytical requirements, such as the need for structural elucidation, sensitivity, and the complexity of the sample matrix.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio (m/z) of ions and their fragments.Separation by chromatography followed by detection based on the absorption of UV-Vis light by the analyte.
Specificity Very high; capable of distinguishing between isobaric compounds through fragmentation analysis.Moderate to high; relies on chromatographic separation and UV absorbance spectrum, which can be similar for related compounds.
Sensitivity Very high; typically in the picogram (pg) to femtogram (fg) range. Limit of Detection (LOD) and Limit of Quantification (LOQ) are generally lower than HPLC-UV.[2]Good; typically in the nanogram (ng) to microgram (µg) range.
Structural Information Provides detailed structural information through fragmentation patterns, enabling identification of unknown impurities and metabolites.Limited to retention time and UV spectrum, which can suggest the presence of a chromophore but offers little structural detail.
Quantitative Analysis Excellent for trace-level quantification in complex matrices due to high selectivity (e.g., Multiple Reaction Monitoring - MRM).[3]Robust and widely used for routine quantification of bulk materials and formulations where analyte concentrations are higher.[4][5]
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision.Generally less susceptible to matrix effects compared to MS, but matrix components can interfere with chromatography.
Cost & Complexity Higher initial instrument cost and operational complexity. Requires more specialized expertise for method development and data interpretation.Lower instrument cost and simpler operation, making it more accessible for routine quality control.[2]

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

This protocol is a representative method for the analysis of this compound derivatives.

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

  • Plasma/Tissue Samples: For bioanalytical applications, a protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove matrix interferences.[3]

Instrumentation:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for quinazolinone derivatives.

  • Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~300-350 °C

    • Drying Gas Flow: ~8-12 L/min

  • Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. For qualitative analysis and structural elucidation, full scan and product ion scan modes are employed.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the routine analysis of this compound derivatives.

Sample Preparation:

  • Stock and Working Solutions: Prepared as described for the LC-MS/MS method. The concentrations for HPLC-UV analysis are typically higher.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte; typically in the range of 254-350 nm for quinazolinone derivatives.

Data Presentation

Table 1: Comparison of Typical Performance Characteristics

ParameterLC-MS/MSHPLC-UV
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL50 - 500 ng/mL
Precision (%RSD) < 15%< 5%
Accuracy (%Recovery) 85 - 115%95 - 105%

Note: These are typical values and may vary depending on the specific derivative, matrix, and instrumentation.

Mandatory Visualization

Mass Spectrometry Experimental Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Sample Sample (e.g., Bulk Drug, Plasma) Extraction Extraction/Dilution Sample->Extraction HPLC HPLC/UPLC System Extraction->HPLC Column C18 Column HPLC->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer (e.g., QqQ) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition & Processing Detector->DataAcquisition Fragmentation_Pathway cluster_losses Neutral Losses cluster_fragments Characteristic Fragments Precursor [M+H]+ Loss_NO2 Loss of NO2 Precursor->Loss_NO2 - NO2 (46 Da) Loss_NO Loss of NO Precursor->Loss_NO - NO (30 Da) Loss_CO Loss of CO Precursor->Loss_CO - CO (28 Da) Fragment1 [M+H - 46]+ Loss_NO2->Fragment1 Fragment2 [M+H - 30]+ Loss_NO->Fragment2 Fragment3 [M+H - 28]+ Loss_CO->Fragment3 Quinazolinone_Core Quinazolinone Core Fragments Fragment1->Quinazolinone_Core Fragment2->Quinazolinone_Core Fragment3->Quinazolinone_Core

References

A Comparative Analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one and Leading EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These agents have demonstrated considerable efficacy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparison of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a promising quinazoline-based compound, with established EGFR inhibitors such as Gefitinib, Erlotinib, Afatinib, Lapatinib, and Osimertinib. The comparative analysis is supported by quantitative data from in vitro studies and detailed experimental protocols to aid in the design and interpretation of future research.

Performance Comparison of EGFR Inhibitors

The inhibitory potential of various compounds against EGFR is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other prominent EGFR inhibitors against different cancer cell lines and specific EGFR mutations.

Table 1: In Vitro Antiproliferative Activity of this compound

CompoundCancer Cell LineIC50 (µM)
This compoundOvarian (OVCAR-3)2.11 - 11.67

Data indicates a range of activity against various cancer cell lines.[1]

Table 2: Comparative IC50 Values of Established EGFR Inhibitors

InhibitorEGFR Mutation StatusCell Line / AssayIC50 (nM)
Gefitinib EGFR-mutant (sensitive)H32550.003 µM (3 nM)[2][3]
EGFR-mutant (resistant)H1975 (L858R+T790M)>10,000
Wild-Type EGFRVariousHigher than mutant
Erlotinib Human EGFR (cell-free)Biochemical Assay2[4][5]
EGFR autophosphorylationIntact Tumor Cells20[4]
EGFR L858R mutantBa/F3 cells87[4]
EGFR mutant (sensitive)PC9~30[6]
Afatinib Wild-Type EGFRKinase Assay31[7]
EGFR (Exon 19del)Kinase Assay0.2[7]
EGFR (L858R)Kinase Assay0.2[7]
EGFR (Exon 19del + T790M)Kinase AssayLower potency[7]
PC-9 (gefitinib-sensitive)Cell Viability Assay0.28[8]
PC-9-GR (gefitinib-resistant)Cell Viability Assay350[8]
Lapatinib EGFR (cell-free)Biochemical Assay3-10.8[9][10]
HER2 (cell-free)Biochemical Assay9.3-13[9][10]
HER4 (cell-free)Biochemical Assay347[9]
Osimertinib Exon 19 deletion EGFRLoVo cells12.92[11]
L858R/T790M EGFRLoVo cells11.44[11]
Wild-Type EGFRLoVo cells493.8[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of EGFR inhibitors.

EGFR Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of enzyme activity.

Materials:

  • Recombinant EGFR enzyme

  • Peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the plate.

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, A549, PC-9)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the absorbance of the blank (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This technique is used to detect and quantify the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds and/or EGF stimulation. Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Stripping and Re-probing: To normalize the phosphorylated protein signal to the total protein, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control.[14][15]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLCγ Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Inhibition PI3K PI3K EGFR->PI3K Inhibition PLCg PLCγ EGFR->PLCg Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC Ca Ca²⁺ PLCg->Ca PKC->Proliferation Ca->Proliferation Inhibitor This compound & Other EGFR Inhibitors Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis A Seed Cancer Cells B Treat with EGFR Inhibitors A->B C EGFR Kinase Assay B->C D Cell Viability Assay (MTT) B->D E Western Blot Analysis B->E F Determine IC50 Values C->F D->F G Analyze Protein Phosphorylation E->G Comparison_Logic cluster_compounds Compounds cluster_evaluation Evaluation Metrics cluster_outcome Comparative Outcome FNQ This compound IC50 IC50 Values FNQ->IC50 Mechanism Mechanism of Action FNQ->Mechanism Selectivity Selectivity (Wild-Type vs. Mutant) FNQ->Selectivity Others Gefitinib, Erlotinib, Afatinib, Lapatinib, Osimertinib Others->IC50 Others->Mechanism Others->Selectivity Potency Relative Potency IC50->Potency Mechanism->Potency Selectivity->Potency Clinical Potential Clinical Relevance Potency->Clinical

References

Structure-Activity Relationship of 7-Fluoro-6-nitroquinazolin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of 7-fluoro-6-nitroquinazolin-4(3H)-one have emerged as a promising class of agents, particularly in the realm of oncology. Their efficacy is intrinsically linked to their chemical structure, with subtle modifications leading to significant changes in their biological activity. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents.

Comparative Analysis of Biological Activity

The core structure of this compound serves as a versatile template for the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), a key player in various cancers.[1] The introduction of different substituents at the 2 and 6 positions of the quinazolinone ring has been a key strategy in modulating the anticancer potency of these analogs.

A pivotal study by Abdel-Jalil et al. explored the synthesis and in-vitro antitumor activity of a series of 7-fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. This research highlights the importance of the substitution at the 6-position, where the nitro group of the parent compound is replaced by a 4-methyl-1-piperazinyl moiety, a common pharmacophore in anticancer drugs. Further modifications at the 2-position with various thiosubstituted groups allowed for a detailed investigation of the SAR.

While the specific IC50 values from the aforementioned study require access to the full-text publication, the research underscores a critical aspect of the SAR: the nature of the substituent at the 2-position significantly influences the cytotoxic activity of these compounds against various cancer cell lines.

Table 1: Structure-Activity Relationship of 2-(Thiosubstituted)-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinone Analogs

Compound IDR Group (at position 2)General Anticancer Activity Trend
Parent Scaffold -Introduction of the 4-methyl-1-piperazinyl group at position 6 is a key modification for anticancer activity.
Analog Series Various alkyl and aryl thio-ethersThe nature of the R group significantly impacts cytotoxicity. Structure-activity trends are dependent on the specific cell line tested.

Note: Specific quantitative data (e.g., IC50 values) are essential for a definitive comparison and are typically found within the full scientific publication.

Experimental Protocols

The evaluation of the anticancer activity of these quinazolinone analogs involves a series of standardized in-vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.

Synthesis of 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinone Analogs

The synthesis of these analogs is a multi-step process that begins with the commercially available this compound.

  • Nucleophilic Aromatic Substitution: The nitro group at the 6-position is displaced by 1-methylpiperazine. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Introduction of the Thio-substituent: The resulting 7-fluoro-6-(4-methyl-1-piperazinyl)quinazolin-4(3H)-one is then subjected to a reaction to introduce the 2-thio functionality. This can be achieved by first converting the 2-position into a leaving group (e.g., a chloro group) followed by reaction with a desired thiol (R-SH).

In-Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases, with EGFR being a prominent target. Inhibition of EGFR disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binding & Dimerization PLCg PLCγ EGFR->PLCg Autophosphorylation Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PKC PKC PLCg->PKC Ras Ras Grb2_Sos->Ras PIP3 PIP3 PI3K->PIP3 Transcription_Factors Transcription Factors STAT->Transcription_Factors Raf Raf Ras->Raf Akt Akt PIP3->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Cell_Proliferation ERK->Transcription_Factors Transcription_Factors->Cell_Proliferation Quinazolinone Quinazolinone Analog Quinazolinone->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Analogs.

The diagram above illustrates the simplified EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cellular responses such as proliferation and survival. The this compound analogs are designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and impeding cancer cell growth.

Experimental_Workflow A Synthesis of Quinazolinone Analogs B Structural Characterization (NMR, MS, etc.) A->B C In-Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F G Further Preclinical Development F->G

Caption: General Experimental Workflow for SAR Studies.

This workflow outlines the typical process for conducting structure-activity relationship studies of novel anticancer compounds. It begins with the chemical synthesis of a library of analogs, followed by their structural confirmation. The core of the SAR study lies in the in-vitro screening against a panel of cancer cell lines to determine their cytotoxic potency, often expressed as IC50 values. Based on this data, lead compounds are identified for more in-depth mechanistic studies to elucidate their specific molecular targets and pathways, paving the way for further preclinical development.

References

Comparative In Vitro Analysis of 6-Nitroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 7-Fluoro-6-nitroquinazolin-4(3H)-one is a recognized key intermediate in the synthesis of multi-kinase inhibitors, publicly available literature with comprehensive in vitro comparative data on a series of its direct derivatives is limited.[1] This guide therefore focuses on the closely related and extensively studied class of 6-nitroquinazolin-4(3H)-one derivatives . The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide provides a comparative overview of the in vitro performance of various 6-nitroquinazolin-4(3H)-one derivatives, supported by experimental data from published studies.

Anticancer Activity of 6-Nitroquinazolin-4(3H)-one Derivatives

Derivatives of 6-nitroquinazolin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The antiproliferative activity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A study by Farag et al. (2024) explored a series of 6-nitro-4-substituted quinazoline derivatives for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and their cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines.[5] Several compounds demonstrated potent activity, in some cases superior to the reference drug Gefitinib.[5]

Table 1: In Vitro Anticancer Activity of Selected 6-Nitroquinazolin-4(3H)-one Derivatives (IC50 in µM) [5]

Compound IDSubstitution at Position 4HCT-116A549
6a Phenylprop-2-en-1-one1.341.76
6c 4-Chlorophenylprop-2-en-1-one0.951.12
6d 4-Nitrophenylprop-2-en-1-one1.561.98
Gefitinib (Reference Drug)1.211.55

Antimicrobial Activity of Quinazolinone Derivatives

The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents. Various derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, with their efficacy measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study by Singh et al. synthesized a series of 2,3,6-trisubstituted quinazolin-4-one derivatives, where the 6-position was substituted with a bromine atom, and evaluated their antimicrobial activity against several bacterial strains.[2] While not 6-nitro derivatives, this study provides a relevant comparison of the antimicrobial potential of the broader quinazolinone class.

Table 2: In Vitro Antimicrobial Activity of Selected 6-Bromo-quinazolin-4-one Derivatives (Zone of Inhibition in mm at 50 µg/mL) [2]

Compound IDX (substituent)S. aureusS. pyogenesE. coliP. aeruginosa
A-1 Benzaldehyde16151211
A-2 m-Chlorobenzaldehyde14131810
A-3 o-Hydroxybenzaldehyde13121416
A-4 p-Methoxybenzaldehyde15161710
Ciprofloxacin (Reference Drug)25242826

Another study synthesized novel quinazolinone Schiff base derivatives and tested their activity against various bacteria, identifying compounds with good activity, particularly against E. coli.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Plating: Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives and incubated for a further 48-72 hours.[8]

  • MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.[7][9]

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][6]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]

MTT_Assay_Workflow start Start plate_cells Seed cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add quinazolinone derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve_formazan Add DMSO to dissolve formazan incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[3]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (without the compound) are included to ensure bacterial growth.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimicrobial_Assay_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells incubate Incubate plate at 37°C for 18-24h inoculate_wells->incubate determine_mic Observe for turbidity and determine MIC incubate->determine_mic end_node End determine_mic->end_node

Workflow for antimicrobial susceptibility testing.

Signaling Pathways

Quinazolinone derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.[4] One of the primary targets for many quinazolinone-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazolinone 6-Nitroquinazolin-4(3H)-one Derivative Quinazolinone->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

The 6-nitroquinazolin-4(3H)-one scaffold serves as a valuable template for the development of potent anticancer and antimicrobial agents. In vitro studies demonstrate that substitutions at various positions of the quinazolinone ring can significantly modulate biological activity. Specifically, derivatives with substituted phenylprop-2-en-1-one moieties at the 4-position have shown promising cytotoxicity against cancer cell lines, rivaling or exceeding the efficacy of established drugs like Gefitinib.[5] Further structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of these compounds, paving the way for the development of novel therapeutics.

References

Navigating the Therapeutic Potential: A Comparative Guide to Novel Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quinazolinone scaffold represents a privileged structure with a remarkable breadth of biological activity. This guide provides a comprehensive comparison of novel quinazolinone compounds, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and clear visual representations of molecular mechanisms, we aim to facilitate the evaluation and selection of promising candidates for further development.

The quest for more effective and less toxic therapeutic agents is a driving force in medicinal chemistry. Quinazolinone derivatives have emerged as a focal point of this research due to their diverse pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3][4] Their versatile structure allows for molecular modifications that can fine-tune their biological activity, leading to the development of compounds with enhanced efficacy and selectivity.[1][5] This guide synthesizes recent findings on the biological evaluation of these promising molecules.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Novel quinazolinone compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.[2][6][7]

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of selected novel quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented for direct comparison.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 101 L1210 (Leukemia)5.8Colchicine3.2[2]
Compound 106 -0.47 (Cdk4 inhibition)--[2]
Compound 108 A-375 (Melanoma)---[2]
Compound 111 U251 (Glioma)---[2]
Compound 11g MCF-7 (Breast)---[8]
HeLa (Cervical)---[8]
Compounds 21-23 HeLa (Cervical)1.85 - 2.81Gefitinib4.3[9]
MDA-MB231 (Breast)28.3[9]
Compounds 5a, 5n, 5o MCF-7 (Breast)14.92 - 20.30--[10]

Note: A lower IC50 value indicates greater potency. Dashes indicate where specific quantitative data was not provided in the source material.

Key Mechanisms of Anticancer Action

Quinazolinone derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain quinazolinones disrupt the formation of microtubules, which are crucial for cell division, leading to mitotic arrest and apoptosis.[2]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from replicating.[2]

  • Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the modulation of Bcl-2 family proteins and the activation of caspases.[6]

  • Enzyme Inhibition: Quinazolinones have been shown to inhibit various enzymes critical for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinases (CDKs).[2]

Below is a diagram illustrating the workflow for in vitro anticancer screening, a common methodology used to evaluate these compounds.

G cluster_0 In Vitro Anticancer Screening Workflow A Cancer Cell Line Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D MTT Assay C->D E Measurement of Absorbance D->E F Calculation of Cell Viability (%) E->F G Determination of IC50 Value F->G

In Vitro Anticancer Screening Workflow

This next diagram illustrates a simplified signaling pathway for apoptosis induction by quinazolinone compounds.

G cluster_0 Apoptosis Induction Pathway Quinazolinone Quinazolinone Compound Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Quinazolinone->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by Quinazolinones

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Quinazolinone derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.[4][11][12]

Comparative Antimicrobial Susceptibility

The following table summarizes the antimicrobial activity of selected novel quinazolinone derivatives. The data is presented as the diameter of the zone of inhibition, which indicates the extent of growth inhibition of a specific microorganism.

Compound IDMicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
Novel Quinazolinones Staphylococcus aureus (Gram-positive)-Streptomycin-[4]
Streptococcus pneumoniae (Gram-positive)---[13]
Escherichia coli (Gram-negative)---[12]
Pseudomonas aeruginosa (Gram-negative)No effect--[4]
N-hexyl substituted isatin-quinazoline Gram-positive bacteriaActive--[4]
Gram-negative bacteriaActive--[4]
FungiActive--[4]
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones Gram-positive bacteriaGood activity--[14]
Gram-negative bacteriaGood activity--[14]

Note: Dashes indicate where specific quantitative data was not provided in the source material. "Active" indicates reported activity without specific measurements.

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay) [8][9][10]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinazolinone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [14][15]

  • Microbial Culture Preparation: The test microorganisms (bacteria or fungi) are grown in a suitable broth to a specific turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent) at a specific concentration is added to each well. A control well contains the solvent only, and another well contains a standard antibiotic.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following diagram illustrates the workflow for the agar well diffusion method.

G cluster_0 Agar Well Diffusion Method Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate the Plate D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Method Workflow

Conclusion

The diverse biological activities of novel quinazolinone compounds underscore their potential as a rich source of new therapeutic agents. The data and methodologies presented in this guide offer a comparative framework for researchers to identify and prioritize promising candidates for further investigation. The continued exploration of the quinazolinone scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the development of next-generation anticancer and antimicrobial drugs.

References

The Halogen Effect: A Comparative Analysis of Fluoro vs. Chloro Substitution in Quinazolinones for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for developing novel therapeutic agents. The strategic placement of halogen atoms, particularly fluorine and chlorine, on this privileged structure has been shown to significantly modulate pharmacological activity. This guide offers a comparative study of fluoro- versus chloro-substituted quinazolinones, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to inform future design and synthesis efforts.

The introduction of fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, binding affinity, and bioavailability.[1] Conversely, the larger chlorine atom can provide different steric and electronic contributions, influencing receptor interactions and overall compound efficacy.[2][3] Understanding the distinct impact of these two halogens is crucial for optimizing quinazolinone-based drug candidates.

Comparative Anticancer Activity

Quinazolinone derivatives are well-regarded for their potent anticancer properties.[4][5][6] The nature of the halogen substituent on the quinazolinone ring can profoundly influence their cytotoxic efficacy against various cancer cell lines. While direct comparative studies across a wide range of analogous fluoro- and chloro-substituted compounds are limited in single publications, analysis of the available data suggests that the choice of halogen can lead to differential activity depending on the substitution pattern and the cancer cell type.

For instance, some studies have indicated that chloro-substituted quinazolinones exhibit potent activity. In one study, a series of 2-aryl-6-substituted quinazolinones were synthesized, where substitutions at the C-2 and C-6 positions were explored.[4][7] In another instance, the incorporation of a para-chlorine atom on a phenyl ring at the R3 position of a quinazolinone derivative improved cytotoxic potency compared to its unsubstituted counterpart.[8]

Conversely, fluorine substitution has also been a successful strategy to enhance anticancer activity. A series of new fluoro-substituted 3,4-dihydroquinazoline derivatives were prepared and evaluated for their cytotoxic effects, with one compound exhibiting an IC50 of 5.9 μM in A549 non-small cell lung cancer cells.[1] Another study highlighted that 2-phenyl-6,7-difluoro quinazoline derivatives showed notable cytotoxic activity on the MDA-MB-231 cancer cell line.[9]

The data below, collated from various studies, illustrates the cytotoxic potential of select fluoro- and chloro-substituted quinazolinone derivatives. It is important to note that variations in experimental conditions between studies warrant cautious direct comparison.

Compound ID/Series Substitution Pattern Cancer Cell Line IC50 (µM) Reference
MJ66 6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-oneM21 (Melanoma)~0.033[7]
Compound 10c Dihydroquinazolinone with para-chloro substitutionHCT-116Not specified, but improved potency noted[8]
Compound 10b Dihydroquinazolinone with para-fluoro substitutionHCT-116Not specified, but reduced activity noted[8]
Compound 8h Fluoro-substituted 3,4-dihydroquinazolineA549 (Lung)5.9[1]
Compound 3a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneMultipleSee antimicrobial table[2]

Comparative Antimicrobial Activity

The quinazolinone scaffold has also yielded numerous potent antimicrobial agents.[2][10][11][12] Halogen substitution is a key strategy in the development of these agents, with both fluorine and chlorine playing significant roles in enhancing antibacterial and antifungal activity.

A study on 2-(amino)quinazolin-4(3H)-one derivatives provided a direct comparison of di-fluoro and di-chloro substitutions on the quinazolinone core. The results, summarized in the table below, indicate that the nature and position of the halogen have a significant impact on the activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound ID Substitution Pattern Bacterial Strain MIC50 (µM) Reference
6g 6,7-difluoroS. aureus USA300 JE20.3 - 1.9[13]
6h 6,7-dichloroS. aureus USA300 JE20.3 - 1.9[13]
6i 6,8-dichloroS. aureus USA300 JE20.3 - 1.9[13]
6l 7-chloroS. aureus USA300 JE20.6[13]
16 Pyrrolidine derivative with para-chloro phenylS. aureus0.5 mg/ml (MIC)[2]

These findings suggest that both di-fluoro and di-chloro substitutions can lead to potent anti-MRSA activity.[13] Other studies have also highlighted the importance of chloro-substituents, with one derivative showing an excellent MIC of 0.5 mg/ml against S. aureus.[2]

Experimental Protocols

To ensure the reproducibility and further development of these findings, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which is indicative of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Quinazolinone compounds

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells, then dilute to the appropriate density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid nutrient broth. The lowest concentration of the compound that inhibits bacterial growth after a defined incubation period is the MIC.

Materials:

  • Quinazolinone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Protocol:

  • Compound Preparation: Prepare serial dilutions of the quinazolinone compounds in the nutrient broth directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Science

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

G cluster_synthesis General Synthesis Workflow start Anthranilic Acid Derivative intermediate1 Cyclization (e.g., with Acetic Anhydride) start->intermediate1 benzoxazinone 2-Substituted-3,1-benzoxazin-4-one intermediate1->benzoxazinone intermediate2 Amination (Reaction with Amine/Hydrazine) benzoxazinone->intermediate2 end Fluoro/Chloro Substituted Quinazolinone intermediate2->end

Caption: General synthetic route for quinazolinone derivatives.

G cluster_workflow Biological Assay Workflow cluster_cancer Anticancer Assay cluster_microbe Antimicrobial Assay start Synthesized Fluoro/Chloro Quinazolinone Compounds assay_prep Prepare Serial Dilutions start->assay_prep treatment_cancer Treat cells with compound dilutions assay_prep->treatment_cancer treatment_microbe Add inoculum to compound dilutions assay_prep->treatment_microbe cell_culture Seed Cancer Cells in 96-well plates cell_culture->treatment_cancer incubation_cancer Incubate (e.g., 48h) treatment_cancer->incubation_cancer mtt_assay Perform MTT Assay incubation_cancer->mtt_assay readout_cancer Measure Absorbance (IC50 Calculation) mtt_assay->readout_cancer inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->treatment_microbe incubation_microbe Incubate (e.g., 24h) treatment_microbe->incubation_microbe mic_determination Visual Inspection (MIC Determination) incubation_microbe->mic_determination

Caption: Workflow for anticancer and antimicrobial evaluation.

G cluster_sar Structure-Activity Relationship (SAR) Concept cluster_substituents Halogen Substitution (X) core Quinazolinone Scaffold fluoro X = Fluoro (F) chloro X = Chloro (Cl) properties Physicochemical Properties (Electronegativity, Size, Lipophilicity) fluoro->properties influences chloro->properties influences activity Biological Activity (Anticancer, Antimicrobial) properties->activity modulates

References

Safety Operating Guide

Proper Disposal of 7-Fluoro-6-nitroquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-6-nitroquinazolin-4(3H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research and development.

Immediate Safety and Hazard Summary

This compound is a chemical compound utilized in industrial and scientific research.[1] While a specific hazard classification is not listed in all available safety data sheets, the structural components—a fluorinated aromatic ring and a nitro group—suggest that it should be handled as a hazardous substance. Structurally similar compounds, such as other quinazolinone derivatives, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]

Hazard Profile and Disposal Overview
Compound Name This compound
CAS Number 162012-69-3
Primary Disposal Route Licensed Hazardous Waste Disposal Contractor
Recommended Disposal Method Incineration
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat.
Handling Precautions Use in a well-ventilated area, such as a chemical fume hood. Avoid dust formation.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Operational Plan for Waste Management

The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a dedicated and compatible hazardous waste container.

    • Ensure the container is in good condition and can be securely sealed.

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.

    • Provide the disposal company with a complete and accurate description of the waste.

    • Never attempt to dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.[1]

The preferred method of disposal for halogenated and nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator.

Experimental Protocols: Chemical Transformation (for informational purposes)

While not a substitute for professional disposal, understanding the chemical reactivity of this compound can be informative. The nitro group on the quinazolinone ring is susceptible to chemical reduction.

Reduction of the Nitro Group:

The nitro group of this compound can be reduced to an amino group (7-fluoro-6-aminoquinazolin-4(3H)-one) using various reducing agents.[1] This transformation converts the nitro compound into an amine, which may be less hazardous, although the resulting product would still require disposal as chemical waste.

A general, non-validated laboratory procedure for such a reduction could involve:

  • Reaction Setup: In a chemical fume hood, dissolve or suspend the this compound waste in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Addition of Reducing Agent: Add a reducing agent such as sodium borohydride in the presence of a catalyst (e.g., palladium on carbon) or catalytic hydrogenation with H2 gas.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the catalyst would be filtered off, and the solvent evaporated.

Disclaimer: This experimental description is for informational purposes only and is based on the known reactivity of this class of compounds. It is not a validated disposal protocol. The resulting products and reaction mixture must still be disposed of as hazardous waste.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact EHS or Licensed Disposal Company Store->Contact Pickup Scheduled Waste Pickup Contact->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate End Proper Disposal Incinerate->End

References

Personal protective equipment for handling 7-Fluoro-6-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Fluoro-6-nitroquinazolin-4(3H)-one. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and quinazolinone compounds.

Hazard Identification and Personal Protective Equipment

While some sources may not classify this compound as hazardous, it is prudent to handle this compound as a hazardous substance due to its chemical structure (a nitroaromatic and a quinazolinone derivative). Similar compounds are known to cause skin, eye, and respiratory irritation. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Quantitative Personal Protective Equipment (PPE) Recommendations

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.Protects against splashes and dust that can cause serious eye irritation.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.Provides a secondary barrier of protection for the entire face.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.Prevents skin absorption, a potential route of exposure for nitroaromatic compounds.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.Provides a barrier against accidental skin contact.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.Protects against inhalation of harmful dust particles, which may cause respiratory irritation.

Experimental Protocols: Handling and Disposal

Safe Handling Protocol

  • Preparation and Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.

  • During the Experiment : Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, absorb with an inert material and place in a sealed container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This is considered halogenated organic waste.[2] Do not mix with non-halogenated waste.[3]

  • Labeling : The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., GHS07 for irritant).

  • Contaminated Materials : Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Container Rinsing : For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[4] For highly toxic compounds, the first three rinses must be collected.[4]

  • Final Disposal : Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Mandatory Visualization

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Work in a Fume Hood prep_ppe->prep_fume_hood prep_emergency 3. Ensure Access to Eyewash/Shower prep_fume_hood->prep_emergency handle_weigh 4. Weigh and Transfer prep_emergency->handle_weigh handle_experiment 5. Conduct Experiment handle_weigh->handle_experiment handle_storage 6. Store Properly handle_experiment->handle_storage disp_segregate 7. Segregate Waste handle_experiment->disp_segregate spill_evacuate A. Evacuate Area handle_experiment->spill_evacuate If Spill Occurs disp_label 8. Label Waste Container disp_segregate->disp_label disp_collection 9. Arrange for Professional Disposal disp_label->disp_collection spill_contain B. Contain Spill spill_evacuate->spill_contain spill_clean C. Decontaminate spill_contain->spill_clean spill_report D. Report Spill spill_clean->spill_report

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-6-nitroquinazolin-4(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.